6-Chloroisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJNOOHAQSFEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494878 | |
| Record name | 6-Chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-02-4 | |
| Record name | 6-Chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline via the Pomeranz-Fritsch Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-chloroisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development, utilizing the Pomeranz-Fritsch reaction. This document details the reaction mechanism, experimental protocols, and key data pertinent to this synthetic route.
Overview of the Synthetic Strategy
The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines.[1][2][3] The reaction proceeds via a two-step sequence:
-
Schiff Base Formation: The condensation of an aromatic aldehyde with an aminoacetaldehyde acetal to form a benzalaminoacetal (Schiff base).
-
Acid-Catalyzed Cyclization: An intramolecular electrophilic aromatic substitution reaction, promoted by a strong acid, to yield the isoquinoline ring system.
For the synthesis of this compound, the specific starting materials are 4-chlorobenzaldehyde and an aminoacetaldehyde acetal, such as aminoacetaldehyde diethyl acetal.[4]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathways and the general experimental workflow for the synthesis of this compound via the Pomeranz-Fritsch reaction.
Caption: Pomeranz-Fritsch reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
The yield of the Pomeranz-Fritsch reaction can be highly variable and is influenced by the nature of the substituents on the aromatic ring, the choice of acid catalyst, and the reaction conditions. Electron-withdrawing groups, such as the chloro group in 4-chlorobenzaldehyde, can deactivate the aromatic ring towards electrophilic substitution, which may result in lower yields compared to substrates with electron-donating groups. While a specific yield for the synthesis of this compound via this method is not consistently reported in the literature, the following table outlines the key reactants and their properties.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Starting Material |
| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | 133.19 | Starting Material |
| This compound | C₉H₆ClN | 163.60 | Product |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Formation of the Schiff Base (N-(4-chlorobenzylidene)-2,2-diethoxyethanamine)
Materials:
-
4-Chlorobenzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 mole equivalent of 4-chlorobenzaldehyde in a suitable volume of anhydrous ethanol.
-
To the stirred solution, add 1.0 to 1.1 mole equivalents of aminoacetaldehyde diethyl acetal dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base. This intermediate can often be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization to this compound
Materials:
-
Crude Schiff base from Step 1
-
Concentrated sulfuric acid (or polyphosphoric acid)
-
Ice bath
-
Heating mantle or oil bath
-
Beaker with crushed ice
-
Aqueous sodium hydroxide solution
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane/ethyl acetate eluent system
Procedure:
-
In a fume hood, cool a flask containing concentrated sulfuric acid in an ice bath.
-
Slowly and carefully add the crude Schiff base from Step 1 to the cold, stirred sulfuric acid. Maintain the temperature between 0-10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-120 °C for several hours. The optimal time and temperature may need to be determined by monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a beaker of crushed ice with stirring.
-
Neutralize the acidic solution to a pH of 8-9 by the slow addition of a concentrated aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford pure this compound.
Characterization of this compound
The following table summarizes the expected spectroscopic data for the final product. Note that experimentally verified data for this compound can be limited, and some of the presented data is based on computational predictions and comparison with similar structures.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons are expected in the δ 7.5-9.5 ppm range with characteristic splitting patterns for the isoquinoline ring system. |
| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range. |
| Mass Spec. | The molecular ion peak (M+) is expected at m/z 163, with a characteristic M+2 peak at m/z 165 in an approximate 3:1 ratio due to the chlorine isotope. |
| IR | Characteristic peaks for aromatic C-H and C=C stretching are expected. |
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated area.
-
Care should be taken during the work-up, especially during the neutralization of the strong acid, as this is an exothermic process.
This technical guide provides a foundational understanding and a practical framework for the synthesis of this compound via the Pomeranz-Fritsch reaction. Researchers are advised to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroisoquinoline is a halogenated heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, including its molecular characteristics, melting and boiling points, solubility, lipophilicity (logP), and basicity (pKa). Due to the limited availability of direct experimental data for this compound, this guide leverages computed data and experimental values from closely related isomers to provide a robust profile. Detailed experimental protocols for the determination of these key parameters are also presented to aid researchers in their laboratory work.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of a chlorine atom at the 6-position of the isoquinoline ring system can significantly modulate the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Consequently, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents. This guide aims to be a central resource for professionals in the field by consolidating the available physicochemical data and providing standardized methodologies for its experimental determination.
Molecular and Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the key properties of this compound.
General Properties
A summary of the fundamental molecular properties of this compound is provided in Table 1. These values are primarily derived from computational models and provide a foundational understanding of the molecule.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆ClN | PubChem[1] |
| Molecular Weight | 163.61 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62882-02-4 | PubChem[1] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C=CN=C2 | PubChem[1] |
| InChIKey | NCJNOOHAQSFEJN-UHFFFAOYSA-N | PubChem[1] |
| Appearance | White to light yellow solid |
Physical Properties
Table 2: Physical Properties of this compound and a Related Isomer
| Property | This compound (Estimated) | 1-Chloroisoquinoline (Experimental) | Source |
| Melting Point | Data not available | 31-36 °C | [2] |
| Boiling Point | Data not available | 274-275 °C at 768 mmHg | [2] |
Solubility
The solubility of this compound is a critical parameter for its handling in experimental settings and for its formulation. Based on its structure, it is expected to have low aqueous solubility and be soluble in various organic solvents.
Table 3: Estimated Solubility Profile of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Low | The presence of the non-polar isoquinoline ring and the chloro substituent limits interaction with polar water molecules. |
| Ethanol, Methanol | Soluble | The polar hydroxyl group of the alcohols can interact with the nitrogen atom of the isoquinoline ring. |
| Dichloromethane, Chloroform | Soluble | As a chlorinated compound, it is expected to be soluble in chlorinated organic solvents. |
| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents are generally good solvents for a wide range of organic compounds. |
| Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in non-polar hydrocarbon solvents. |
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.
Table 4: Lipophilicity of this compound
| Property | Value | Source |
| XLogP3 | 2.9 | PubChem[1] |
An XLogP3 value of 2.9 suggests that this compound is a moderately lipophilic compound, indicating a good potential for oral absorption and cell membrane penetration.
Acidity/Basicity (pKa)
The basicity of the nitrogen atom in the isoquinoline ring is a key determinant of the compound's behavior in physiological environments. The pKa of the parent isoquinoline is 5.14.[3] The presence of an electron-withdrawing chlorine atom at the 6-position is expected to decrease the basicity of the nitrogen atom, resulting in a lower pKa value.
Table 5: Estimated pKa of this compound
| Property | Estimated Value | Rationale |
| pKa (of the conjugate acid) | ~4.5 - 5.0 | The electron-withdrawing inductive effect of the chlorine atom reduces the electron density on the nitrogen, making it a weaker base compared to isoquinoline (pKa 5.14). |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
A sharp melting range (0.5-1 °C) is indicative of a pure compound.
-
Boiling Point Determination (Micro Scale)
For small quantities of liquid compounds, the boiling point can be determined using a micro-boiling point method. While this compound is a solid, this method is applicable to its molten state or to liquid derivatives.
-
Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with oil).
-
Procedure:
-
Place a few drops of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Heat the assembly in a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
-
Apparatus: Vials with screw caps, orbital shaker or rotator, temperature-controlled bath, analytical balance, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).
-
Seal the vials and place them on an orbital shaker in a temperature-controlled bath (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.[5][6]
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
-
Apparatus: pH meter with a calibrated electrode, burette, stirrer, beaker.
-
Procedure:
-
Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Immerse the calibrated pH electrode and a stirrer in the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been protonated.[1][2] This can be determined from the inflection point of the titration curve.
-
logP Determination (HPLC Method)
A common and relatively high-throughput method for estimating logP is by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Apparatus: HPLC system with a UV detector, C18 column, mobile phase (e.g., methanol/water or acetonitrile/water mixture).
-
Procedure:
-
Prepare a series of standard compounds with known logP values that bracket the expected logP of this compound.
-
Inject each standard and this compound onto the RP-HPLC column under isocratic conditions.
-
Measure the retention time (t_R) for each compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Create a calibration curve by plotting the log(k') of the standards against their known logP values.
-
Determine the log(k') for this compound and use the calibration curve to extrapolate its logP value.[7][8]
-
Stability
The stability of this compound is a critical factor for its storage and handling. While specific stability data is not available, forced degradation studies can be conducted to understand its degradation profile.
-
Forced Degradation Studies: These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
-
Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Heating the solid compound or a solution at high temperatures.
-
Photostability: Exposing the compound to UV and visible light.[9][10]
-
-
Analysis: The degradation products are typically analyzed and quantified using a stability-indicating HPLC method.
Mandatory Visualizations
Caption: A general workflow for the synthesis, characterization, and application of this compound.
Caption: A flowchart outlining the experimental determination of key physicochemical properties.
Caption: A diagram illustrating the process of a forced degradation study for stability assessment.
Conclusion
This technical guide provides a thorough compilation of the physicochemical properties of this compound, addressing the needs of researchers and professionals in drug development. While direct experimental data for some properties remain limited, this guide offers reliable estimates based on closely related compounds and established scientific principles. The detailed experimental protocols provided herein serve as a practical resource for the in-house determination of these critical parameters. A comprehensive understanding of the physicochemical profile of this compound is essential for unlocking its full potential in the development of novel and effective chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. chemconnections.org [chemconnections.org]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
6-Chloroisoquinoline-1-carbaldehyde: A Versatile Synthetic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroisoquinoline-1-carbaldehyde is a key heterocyclic intermediate, valued for its utility in the synthesis of a diverse range of complex molecules. The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a reactive carbaldehyde group at the 1-position and a chlorine atom at the 6-position makes this compound a versatile bifunctional building block, enabling a variety of chemical transformations for the construction of novel molecular architectures.[3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound-1-carbaldehyde as a synthetic building block, with a focus on detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for the physical properties of this compound-1-carbaldehyde are not extensively published, the following tables summarize available and predicted data.
Table 1: Physicochemical Properties of this compound-1-carbaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO | [2] |
| Molecular Weight | 191.61 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Melting Point | 92–93 °C | [2] |
| CAS Number | 1537415-87-4 | [2] |
Table 2: Spectroscopic Data for this compound-1-carbaldehyde
| Spectrum | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.34 (s, 1H), 9.27 (d, J = 9.2 Hz, 1H), 8.76 (d, J = 5.6 Hz, 1H), 7.89 (d, J = 2.0 Hz, 1H), 7.79 (d, J = 5.5 Hz, 1H), 7.70–7.64 (m, 1H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 195.3, 149.9, 143.5, 137.7, 137.3, 131.0, 127.6, 125.7, 124.4, 124.3 | [2] |
| HRMS (ESI-TOF) | Calculated for C₁₀H₇ClNO [M+H]⁺: 192.0216, Found: 192.0211 | [2] |
| Predicted Mass Spectrometry | Monoisotopic mass of 191.0138 m/z. Expected M+ and M+2 peaks in an approximate 3:1 ratio due to the chlorine atom. | [4] |
| Predicted Infrared (IR) Spectroscopy | Strong C=O stretch around 1700 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. C=C and C=N stretches in the 1400-1600 cm⁻¹ region. | [4] |
Synthesis of this compound-1-carbaldehyde
The synthesis of this compound-1-carbaldehyde is typically achieved through a two-stage process: the initial construction of the this compound core, followed by the introduction of the carbaldehyde group at the C1 position. Two primary routes for the second step are the Vilsmeier-Haack reaction and the Reissert-Henze reaction.
Stage 1: Synthesis of the this compound Precursor via the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[5][6][7][8]
Stage 2, Route A: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][9][10]
Stage 2, Route B: Formylation via the Reissert-Henze Reaction
The Reissert-Henze reaction provides an alternative pathway to introduce the aldehyde functionality. This method involves the N-oxidation of the isoquinoline, followed by treatment with a cyanide source and an acylating agent to form a Reissert compound, which is then hydrolyzed to the desired carbaldehyde.[11][12]
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of isoquinolines and their derivatives.[1][5][11]
Protocol 1: Synthesis of this compound (Pomeranz-Fritsch Reaction)
Materials:
-
4-Chlorobenzaldehyde
-
2,2-Diethoxyethylamine
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Benzalaminoacetal (Schiff Base): In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene. Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.
-
Cyclization: Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.
-
Allow the mixture to slowly warm to room temperature and then heat at 80°C for 4 hours.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Basify the solution with a concentrated sodium hydroxide solution to pH >10, keeping the temperature below 20°C.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Synthesis of this compound-1-carbaldehyde (Vilsmeier-Haack Reaction)
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask, cool anhydrous DMF (3 equivalents) to 0°C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Formylation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45°C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate this compound-1-carbaldehyde.
Protocol 3: Synthesis of this compound-1-carbaldehyde (Reissert-Henze Reaction)
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Potassium cyanide (KCN)
-
Benzoyl chloride
-
Concentrated hydrochloric acid
-
Sodium carbonate solution
-
Ethyl acetate
Procedure:
-
N-Oxidation: Dissolve this compound in dichloromethane and cool to 0°C. Add m-CPBA portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Work up by neutralizing and extracting the N-oxide.
-
Reissert Compound Formation: To a vigorously stirred two-phase system of the this compound N-oxide in dichloromethane and an aqueous solution of KCN, add benzoyl chloride dropwise at room temperature. Stir for several hours. Separate the organic layer, wash, dry, and concentrate to obtain the crude Reissert compound.
-
Hydrolysis: Suspend the purified Reissert compound in concentrated hydrochloric acid and heat to reflux for several hours (monitor by TLC).
-
Cool the mixture and carefully neutralize with a sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Applications as a Synthetic Building Block
This compound-1-carbaldehyde is a versatile precursor for the synthesis of a variety of heterocyclic compounds, leveraging the reactivity of both the aldehyde and the chloro-substituent.
In Medicinal Chemistry
The isoquinoline core is a well-established pharmacophore in drug discovery.[2][13] Halogenation is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates, influencing potency, selectivity, and metabolic stability.[13] While specific biological activity for this compound-1-carbaldehyde itself is not extensively documented, its derivatives are promising candidates for various therapeutic applications.
Table 3: Anticancer Activity of Related Halo-quinoline/isoquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | < 5-FU | [13] |
| 6-Bromo-7-anilino-1-arylisoquinolinequinone derivative | AGS (Gastric) | 1.31 - 11.04 | [13] |
| 6-Bromo-7-anilino-1-arylisoquinolinequinone derivative | HL-60 (Leukemia) | 1.31 - 11.04 | [13] |
Note: This table presents data for structurally related compounds to infer potential trends. Direct comparative data for the target compound's derivatives is limited.
Kinase Inhibition: The isoquinoline scaffold is a known pharmacophore for the development of kinase inhibitors.[13][14] Kinases are crucial in cellular signaling, and their dysregulation is implicated in diseases like cancer.[13] While specific kinase inhibition data for this compound-1-carbaldehyde is not extensively documented, its structural motifs suggest it is a promising candidate for screening against various kinase targets.[13][14]
Table 4: Hypothetical Kinase Inhibition Profile of this compound-1-carbaldehyde Analogs
| Compound | Target Kinase | IC₅₀ (nM) | Off-Target Kinase Panel (IC₅₀ > 10 µM) |
| CICA-1 | Kinase A | 50 | Kinase B, C, D, E, F, G, H, I, J |
| CICA-2 | Kinase A | 25 | Kinase B, C, D, E, F, G, H, I, J |
| CICA-3 | Kinase A | 100 | Kinase B, C, D, E, F, G, H, I, J |
Note: The data in this table is presented as illustrative, based on the known biological activities of similar heterocyclic compounds, to highlight the potential for developing selective kinase inhibitors from this scaffold.[14]
Experimental Protocol for Anticancer Screening (MTT Assay)
This protocol provides a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (DMSO) and untreated controls.
-
Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound-1-carbaldehyde is a valuable and versatile synthetic building block with significant potential in medicinal chemistry and materials science. Its bifunctional nature allows for a wide range of chemical modifications, providing access to a diverse chemical space of novel compounds. The synthetic routes outlined in this guide, coupled with the detailed experimental protocols, offer a solid foundation for researchers to synthesize and utilize this important intermediate. Further exploration of the biological activities of derivatives of this compound-1-carbaldehyde is warranted and holds the promise of discovering new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Reissert reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Rising Therapeutic Promise of 6-Chloroisoquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic drugs.[1] Among its halogenated derivatives, the 6-chloroisoquinoline moiety has emerged as a versatile pharmacophore with significant therapeutic potential, particularly in oncology and infectious diseases. The introduction of a chlorine atom at the 6-position modulates the molecule's electronic and lipophilic properties, often enhancing its binding affinity to biological targets and improving its pharmacological profile.[1] This technical guide provides a comprehensive overview of the biological potential of this compound derivatives, detailing their mechanisms of action, quantitative data from relevant studies, and explicit experimental protocols to facilitate further research and development.
I. Anticancer Potential of this compound Derivatives
Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. Their anticancer effects are primarily attributed to the inhibition of key enzymes involved in cell proliferation and survival, most notably protein kinases and DNA topoisomerase II.
A. Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of many cancers.[2] Isoquinoline-based compounds have been extensively explored as kinase inhibitors, and the 6-chloro substitution can enhance this activity.[2] These derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[2] Key signaling pathways implicated in the action of these compounds include the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR Pathway Inhibition:
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is common in many cancers. Isoquinoline derivatives can inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR, leading to the induction of apoptosis and cell cycle arrest.
MAPK/ERK Pathway Inhibition:
The MAPK/ERK pathway is another critical signaling cascade that transmits extracellular signals to regulate cell proliferation, differentiation, and survival.[4] Overactivation of this pathway is a common driver of oncogenesis.[4] Certain isoquinoline derivatives can inhibit kinases within this pathway, such as MEK and ERK, thereby blocking downstream signaling and inhibiting cancer cell growth.
B. DNA Topoisomerase II Inhibition
DNA topoisomerase II is an essential enzyme that modulates the topology of DNA, playing a critical role in DNA replication and chromosome segregation.[5] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[6] Certain this compound derivatives, particularly isoquinolinediones, have been identified as potent inhibitors of topoisomerase II.[5]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activities of some chloro-substituted isoquinoline and quinoline derivatives against various cancer cell lines. While not all are this compound derivatives, they provide insight into the potential potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro-isoquinolinediones | A549 (Lung) | > 200 | [5] |
| Chloro-isoquinolinediones | SNU-638 (Stomach) | > 200 | [5] |
| Chloro-isoquinolinediones | Col2 (Colon) | > 200 | [5] |
| Pyrido[3,4-b]phenazinediones | A549 (Lung) | 0.082 - 2.51 | [5] |
| Pyrido[3,4-b]phenazinediones | SNU-638 (Stomach) | 0.13 - 3.89 | [5] |
| Pyrido[3,4-b]phenazinediones | Col2 (Colon) | 0.11 - 3.16 | [5] |
| Quinoline-based dihydrazones | Various | 7.01 - 34.32 | [7] |
| 7-chloroquinoline derivatives | MCF-7 (Breast) | 4.60 | [4] |
| 7-chloroquinoline derivatives | HCT-116 (Colorectal) | 4.60 | [4] |
| 7-chloroquinoline derivatives | HL-60 (Leukemia) | 4.60 | [4] |
| 7-chloroquinoline derivatives | NCI-H292 (Lung) | 4.60 | [4] |
II. Antimicrobial Potential of this compound Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated isoquinolines have shown promise in this area, exhibiting both antibacterial and antifungal activities.[8] Chlorinated derivatives, in particular, have demonstrated significant antifungal activity.[9] While specific data for this compound derivatives is still emerging, the broader class of chlorinated isoquinolines shows potential against a range of microbial strains.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for some quinoline derivatives against various microbial strains, illustrating the potential of this scaffold.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Alkynyl isoquinolines | Methicillin-resistant S. aureus (MRSA) | 4 - 8 | [10] |
| Quinolone-rhodanine conjugates | M. tuberculosis H37Ra | 1.66 - 9.57 | [11] |
| 2-sulfoether-4-quinolones | S. aureus | 0.8 (µM) | [11] |
| 2-sulfoether-4-quinolones | B. cereus | 1.61 (µM) | [11] |
III. Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the synthesis of the this compound scaffold and for key biological assays.
A. Synthesis of this compound Derivatives
A common and effective route for the synthesis of the this compound core is the Pomeranz-Fritsch reaction, followed by functionalization, for example, via the Vilsmeier-Haack reaction to introduce a carbaldehyde group.[5]
Protocol 1: Synthesis of this compound (Pomeranz-Fritsch Reaction)
-
Formation of the Benzalaminoacetal (Schiff Base): In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).[5] Add a catalytic amount of p-toluenesulfonic acid.[5] Reflux the mixture until the theoretical amount of water is collected.[5] Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.[5]
-
Cyclization: Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring.[5] After the addition is complete, allow the mixture to warm to room temperature and then heat at 80°C for 4 hours.[5]
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice.[5] Basify with a concentrated sodium hydroxide solution to a pH >10.[5] Extract the aqueous layer with dichloromethane (3 x 300 mL).[5] Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5] Purify the crude product by column chromatography on silica gel.[5]
B. Biological Assays
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7][12]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7][12]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced in a kinase reaction.
-
Kinase Reaction: In a 96-well or 384-well plate, add the test compound at various concentrations, the target kinase, the kinase-specific substrate, and ATP.[13]
-
Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.[13]
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.[13]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.[12]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[12]
Protocol 4: Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay assesses the ability of topoisomerase II to separate interlocked DNA circles.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer, kinetoplast DNA (kDNA), ATP, and the test compound at various concentrations.[6]
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.[6]
-
Incubation: Incubate the reaction for 30 minutes at 37°C.[14]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[14]
-
Agarose Gel Electrophoresis: Separate the DNA products on a 1% agarose gel containing ethidium bromide.[14]
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[6] Inhibition is observed as a decrease in the amount of decatenated DNA.
IV. Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to inhibit key cellular targets such as protein kinases and topoisomerase II provides a strong rationale for their continued investigation. The synthetic routes and biological evaluation protocols detailed in this guide offer a framework for researchers to further explore the therapeutic potential of this versatile scaffold. Future studies should focus on synthesizing and screening a wider range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. topogen.com [topogen.com]
6-Chloroisoquinoline: A Technical Guide for Drug Discovery Professionals
CAS Number: 62882-02-4 Molecular Formula: C₉H₆ClN
This technical guide provides an in-depth overview of 6-chloroisoquinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, and its emerging role as a versatile intermediate in the creation of complex therapeutic agents.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to light yellow crystalline powder. The presence of the chlorine atom at the 6-position of the isoquinoline ring system imparts specific reactivity, making it a valuable building block in medicinal chemistry.
| Property | Value | Source |
| Molecular Weight | 163.60 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC2=C(C=CN=C2)C=C1Cl | [1] |
| InChI Key | NCJNOOHAQSFEJN-UHFFFAOYSA-N | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis of this compound
The synthesis of the this compound scaffold is most reliably achieved through the Pomeranz-Fritsch reaction . This classic method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[2]
Experimental Protocol: Pomeranz-Fritsch Reaction
Step 1: Formation of the Benzalaminoacetal (Schiff Base)
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mole equivalent) and 2,2-diethoxyethylamine (1.1 mole equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.[2]
Step 2: Cyclization to this compound
-
Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 80°C for 4 hours.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Basify the acidic solution with a concentrated sodium hydroxide solution to a pH >10, keeping the temperature below 20°C.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.[2]
References
The Reissert-Henze Reaction: A Technical Guide to the Synthesis of 2-Carbaldehydes from Heterocyclic N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Reissert-Henze reaction, a powerful tool in organic synthesis for the introduction of a cyano group at the 2-position of nitrogen-containing heterocycles. This transformation is the first step in a two-stage process to afford valuable 2-carbaldehyde derivatives, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document details the reaction mechanism, substrate scope, and experimental protocols, with a focus on its application in drug discovery.
Introduction
The Reissert-Henze reaction is a well-established method for the functionalization of pyridine, quinoline, and isoquinoline N-oxides. The reaction typically involves the treatment of the N-oxide with an acylating agent, such as benzoyl chloride, and a cyanide source, most commonly potassium cyanide, to yield a 2-cyano-N-acyl-1,2-dihydroheterocycle, known as a Reissert compound. Subsequent hydrolysis or reduction of this intermediate provides access to 2-carboxylic acids or, of particular interest for this guide, 2-carbaldehydes. The latter are versatile building blocks in organic synthesis, readily undergoing a variety of transformations to create complex molecular architectures.
Reaction Mechanism
The mechanism of the Reissert-Henze reaction proceeds through several key steps:
-
Acylation of the N-oxide: The nitrogen atom of the heterocyclic N-oxide attacks the electrophilic carbonyl carbon of the acyl chloride, forming an N-acyloxy-pyridinium salt. This activates the heterocyclic ring towards nucleophilic attack.
-
Cyanide Addition: A cyanide ion then attacks the activated ring at the C2 position, leading to the formation of the 1-acyl-2-cyano-1,2-dihydroheterocycle, the Reissert compound.
-
Rearomatization: The Reissert compound can then be subjected to hydrolysis or reduction. For the synthesis of 2-carbaldehydes, a controlled reduction is employed.
The overall transformation from the N-oxide to the 2-cyano derivative is depicted below:
Caption: General mechanism of the Reissert-Henze reaction.
Quantitative Data
The efficiency of the Reissert-Henze reaction and the subsequent reduction to the aldehyde is influenced by the substrate, acylating agent, cyanide source, and reaction conditions. Below are tables summarizing typical yields for both steps of the synthesis.
Table 1: Yields for the Synthesis of 2-Cyano-heterocycles via the Reissert-Henze Reaction
| Starting N-Oxide | Acylating Agent | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine N-oxide | Benzoyl chloride | KCN | CH2Cl2/H2O | 25 | 12 | 75-85 |
| 4-Methylpyridine N-oxide | Benzoyl chloride | KCN | CH2Cl2/H2O | 25 | 12 | 80-90 |
| 4-Chloropyridine N-oxide | Benzoyl chloride | KCN | CH2Cl2/H2O | 25 | 12 | 60-70 |
| Quinoline N-oxide | Benzoyl chloride | KCN | CH2Cl2/H2O | 25 | 12 | 85-95 |
| Isoquinoline N-oxide | Benzoyl chloride | KCN | CH2Cl2/H2O | 25 | 12 | 90-98 |
| Thieno[2,3-b]pyridine N-oxide | Benzoyl chloride | KCN | - | - | - | 43-84[1] |
Table 2: Yields for the Reduction of 2-Cyano-heterocycles to 2-Carbaldehydes
| Starting 2-Cyano-heterocycle | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Cyanopyridine | DIBAL-H | Toluene | -78 | 2 | 70-85 |
| 2-Cyano-4-methylpyridine | DIBAL-H | Toluene | -78 | 2 | 75-90 |
| 2-Cyano-4-chloropyridine | DIBAL-H | Toluene | -78 | 2 | 65-80 |
| 2-Cyanoquinoline | DIBAL-H | Toluene | -78 | 2 | 80-90 |
| 2-Cyanoisoquinoline | DIBAL-H | Toluene | -78 | 2 | 85-95 |
Experimental Protocols
The following are representative experimental protocols for the two-step synthesis of a 2-carbaldehyde from a heterocyclic N-oxide.
General Procedure for the Synthesis of 2-Cyanopyridine (Reissert-Henze Reaction)
To a stirred solution of pyridine N-oxide (1.0 eq.) in a biphasic mixture of dichloromethane (10 mL/mmol) and water (10 mL/mmol) at 0 °C is added potassium cyanide (1.2 eq.). To this mixture, benzoyl chloride (1.1 eq.) is added dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL/mmol). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 2-cyanopyridine.
General Procedure for the Reduction of 2-Cyanopyridine to Pyridine-2-carbaldehyde
A solution of 2-cyanopyridine (1.0 eq.) in anhydrous toluene (10 mL/mmol) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of diisobutylaluminum hydride (DIBAL-H) in toluene (1.0 M, 1.2 eq.) is added dropwise, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of methanol (2 mL/mmol) at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL/mmol). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography on silica gel.
Application in Drug Discovery: Synthesis of CGS 19755
The Reissert-Henze reaction has been employed in the synthesis of various biologically active molecules. A notable example is its use in the preparation of a 14C-labeled version of CGS 19755, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders such as stroke and epilepsy.
CGS 19755 acts by competitively binding to the glutamate binding site on the NMDA receptor, thereby preventing its activation by glutamate.[2] This inhibitory action blocks the influx of Ca2+ into the neuron, a key event in the excitotoxic cascade.
NMDA Receptor Signaling Pathway and Inhibition by CGS 19755
The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention by CGS 19755.
Caption: NMDA receptor signaling and inhibition by CGS 19755.
Experimental Workflow Visualization
The overall workflow for the synthesis of a 2-carbaldehyde via the Reissert-Henze reaction can be visualized as follows:
Caption: Workflow for 2-carbaldehyde synthesis.
Conclusion
The Reissert-Henze reaction, followed by a controlled reduction, provides a reliable and versatile pathway for the synthesis of 2-carbaldehydes from readily available heterocyclic N-oxides. These products serve as crucial intermediates in the development of new pharmaceuticals and other functional organic materials. The successful application of this methodology in the synthesis of the NMDA receptor antagonist CGS 19755 highlights its significance in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to assist researchers in the practical application of this important synthetic transformation.
References
The Emerging Potential of 6-Chloroisoquinoline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic introduction of a chlorine atom at the 6-position of the isoquinoline ring system creates 6-chloroisoquinoline, a versatile precursor for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, focusing on its role in the development of anticancer, antimicrobial, and neuroprotective agents. This document details synthesis protocols, quantitative biological data, and the modulation of key signaling pathways.
Synthesis of this compound and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical first steps in drug discovery. A common and effective strategy for synthesizing the this compound scaffold is the Pomeranz-Fritsch reaction, followed by functionalization at various positions.[1]
Synthesis of this compound via Pomeranz-Fritsch Reaction
This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of 4-chlorobenzaldehyde and an aminoacetaldehyde acetal.[1]
Experimental Protocol:
-
Formation of the Benzalaminoacetal (Schiff Base):
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.[2]
-
-
Cyclization to this compound:
-
Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 80°C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Basify the solution with concentrated sodium hydroxide solution to a pH >10.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[2]
-
Synthesis of this compound-1-carbaldehyde
A key derivative, this compound-1-carbaldehyde, can be synthesized from this compound via the Reissert-Henze reaction.[3]
Experimental Protocol:
-
Formation of the Reissert Compound:
-
To a vigorously stirred two-phase system of this compound in dichloromethane and an aqueous solution of potassium cyanide, add benzoyl chloride dropwise at room temperature.
-
Stir for several hours.
-
Separate the organic layer, wash with water, dilute acid, dilute base, and brine.
-
Dry the organic layer and concentrate to yield the Reissert compound, 2-benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile.[1]
-
-
Hydrolysis to the Aldehyde:
-
Treat the purified Reissert compound with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Cool the reaction mixture, neutralize, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain this compound-1-carbaldehyde.[3]
-
Synthetic workflow for this compound-1-carbaldehyde.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
Topoisomerase II Inhibition
Substituted this compound-5,8-diones have been synthesized and evaluated for their cytotoxic activity and as DNA topoisomerase II inhibitors.[4]
| Compound Class | Cancer Cell Line | IC50 (µM)[4] |
| Chloroisoquinolinediones | A549 (Lung) | >10 |
| SNU-638 (Stomach) | >10 | |
| Col2 (Colon) | >10 | |
| HT1080 (Fibrosarcoma) | >10 | |
| HL-60 (Leukemia) | >10 | |
| Pyrido[3,4-b]phenazinediones | A549 (Lung) | 1.82 - 5.97 |
| SNU-638 (Stomach) | 1.82 - 5.97 | |
| Col2 (Colon) | 1.82 - 5.97 | |
| HT1080 (Fibrosarcoma) | 1.82 - 5.97 | |
| HL-60 (Leukemia) | 1.82 - 5.97 |
Note: The pyrido[3,4-b]phenazinediones are derivatives of the chloroisoquinolinediones.
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay measures the catalytic activity of Topoisomerase II by monitoring the decatenation of kinetoplast DNA (kDNA).
-
Reaction Setup:
-
On ice, prepare a reaction mix containing 10x Topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the test compound (e.g., this compound derivative) at various concentrations.
-
Initiate the reaction by adding human Topoisomerase II enzyme.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution/loading dye containing SDS and Proteinase K.
-
Incubate at 37°C for an additional 15 minutes to digest the enzyme.[1]
-
-
Analysis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel and visualize the DNA bands under UV light after staining with ethidium bromide.
-
Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. The extent of inhibition is determined by the reduction in decatenated DNA.[1]
-
Workflow for Topoisomerase II decatenation assay.
Kinase Inhibition and Signaling Pathway Modulation
The isoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[2] Halogenation, including chlorination at the 6-position, can be a key strategy in designing potent and selective kinase inhibitors.[2] These compounds often exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and MAPK pathways.
Hypothetical Signaling Pathway for a this compound Derivative as a Receptor Tyrosine Kinase (RTK) Inhibitor:
Hypothetical RTK signaling pathway inhibited by a this compound derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced.
-
Reagent Preparation: Prepare stock solutions of the test compound, kinase, substrate, and ATP.
-
Kinase Reaction: In a 384-well plate, add the test compound, kinase/substrate mixture, and initiate the reaction with ATP. Incubate for 60 minutes at room temperature.
-
Signal Generation and Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.[5]
-
-
Data Analysis: The luminescent signal is inversely correlated with kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[5]
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway
-
Cell Culture and Treatment: Culture cancer cells and treat with various concentrations of the this compound derivative for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K and Akt.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Densitometry is used to quantify the changes in protein phosphorylation.
Antimicrobial Applications
Isoquinoline and its derivatives are known to possess a broad spectrum of antimicrobial activities. While specific data for this compound is limited, related compounds have shown promising results.
| Isoquinoline Derivative Class | Microorganism | MIC (µg/mL) |
| Alkynyl Isoquinolines | Staphylococcus aureus (MRSA) | 4 - 8[6] |
| Enterococcus faecium (VRE) | 4 - 8[6] | |
| Isoquinoline Alkaloids | Bacillus cereus | ≥50[2] |
| Staphylococcus aureus | ≥50[2] | |
| Candida albicans | 62.5 - 1000[2] | |
| Cryptococcus neoformans | 62.5 - 1000[2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Preparation: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate with appropriate growth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Applications
Emerging research suggests that isoquinoline derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease by targeting key pathological processes like neuroinflammation and amyloid-beta (Aβ) aggregation.
Modulation of Neuroinflammation
Certain isoquinoline-1-carboxamide derivatives have been shown to suppress the production of pro-inflammatory mediators in microglial cells, suggesting a role in mitigating neuroinflammation. This is often achieved through the inhibition of signaling pathways like MAPKs and NF-κB.
| Isoquinoline Derivative | Pro-inflammatory Mediator | IC50 (µM) |
| N-(hydroxyphenyl) isoquinoline-1-carboxamides | IL-6 | 20 - 40 |
| NO | 20 - 40 |
Signaling Pathway for Inhibition of Neuroinflammation:
Inhibition of MAPK/NF-κB pathway in neuroinflammation.
Inhibition of Amyloid-β Aggregation
Some hydroxyquinoline derivatives, structurally related to isoquinolines, have been found to inhibit the aggregation of amyloid-beta peptides, a key event in the pathogenesis of Alzheimer's disease.[7]
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T, a dye that binds to β-sheet-rich structures.
-
Preparation: Prepare a solution of monomeric Aβ peptide.
-
Incubation: Incubate the Aβ peptide solution with and without the test compound (e.g., a this compound derivative) at 37°C with shaking.
-
Fluorescence Measurement: At various time points, add Thioflavin T to aliquots of the incubation mixture and measure the fluorescence intensity.
-
Analysis: A decrease in ThT fluorescence in the presence of the test compound indicates inhibition of Aβ fibril formation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse applications. Its derivatives have shown potential as anticancer agents through mechanisms such as topoisomerase and kinase inhibition, as well as displaying antimicrobial and neuroprotective properties. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of this versatile chemical entity. Future investigations should focus on synthesizing and screening a broader range of this compound derivatives to fully elucidate their medicinal chemistry applications.
References
- 1. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted NMR Spectra of 6-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-chloroisoquinoline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering detailed spectral data, experimental protocols, and logical workflows for NMR analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These values were generated using established computational methods and serve as a reliable reference for the identification and characterization of this compound.
Predicted ¹H NMR Data for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 9.15 | s | - |
| H-3 | 8.45 | d | 5.9 |
| H-4 | 7.65 | d | 5.9 |
| H-5 | 8.05 | d | 9.0 |
| H-7 | 7.75 | dd | 9.0, 2.2 |
| H-8 | 7.90 | d | 2.2 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Predicted ¹³C NMR Data for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| C-1 | 152.5 |
| C-3 | 143.0 |
| C-4 | 120.0 |
| C-4a | 136.0 |
| C-5 | 128.5 |
| C-6 | 133.0 |
| C-7 | 129.0 |
| C-8 | 127.0 |
| C-8a | 127.5 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Experimental Protocols for NMR Spectroscopy
For the experimental acquisition of NMR spectra for a compound such as this compound, the following protocols are recommended.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration :
-
Sample Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[2]
-
NMR Tube : Use a clean, unscratched 5 mm NMR tube.[2]
-
Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for accurate chemical shift calibration (δ = 0.00 ppm).
Instrumentation and Data Acquisition
-
Spectrometer : Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR.
-
Locking : Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming : Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition Parameters for ¹H NMR :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Acquisition Time (AQ) : Set to approximately 3 seconds for small molecules.[3]
-
Relaxation Delay (D1) : A delay of 1-5 seconds is generally sufficient.
-
Number of Scans (NS) : For a moderately concentrated sample, 8 to 16 scans are usually adequate.
-
-
Acquisition Parameters for ¹³C NMR :
-
Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets.
-
Acquisition Time (AQ) : Typically 1-2 seconds.
-
Relaxation Delay (D1) : A longer delay of 2-10 seconds may be necessary, especially for quaternary carbons.
-
Number of Scans (NS) : A significantly higher number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.
-
Data Processing
-
Fourier Transform (FT) : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.[4][5][6]
-
Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.[4][6]
-
Baseline Correction : A baseline correction is applied to obtain a flat baseline across the spectrum.[6]
-
Referencing : The chemical shift axis is calibrated relative to the internal standard (TMS at 0.00 ppm).[6]
-
Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking : The chemical shift of each peak is determined.
Visualization of Workflows
The following diagrams illustrate the logical workflows for both the computational prediction and experimental acquisition of NMR spectra.
Caption: Workflow for Computational NMR Prediction.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. BasicNMRDataProcessing [ludwigc.github.io]
- 5. martinfitzpatrick.dev [martinfitzpatrick.dev]
- 6. youtube.com [youtube.com]
Commercial Availability and Synthetic Routes for 6-Chloroisoquinoline: A Technical Guide
For researchers, scientists, and drug development professionals, 6-chloroisoquinoline is a valuable heterocyclic building block. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, necessitates a clear understanding of its commercial availability and viable synthetic pathways. This in-depth technical guide provides a comprehensive overview of commercial suppliers for this compound and details the experimental protocols for its synthesis.
Commercial Sourcing
This compound (CAS Number: 62882-02-4) is available from a variety of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to consult with suppliers directly for the most up-to-date information and to obtain certificates of analysis. Below is a summary of some commercial suppliers.
| Supplier | Catalog Number/Identifier | Purity | Available Quantities |
| Ambeed, Inc. | A224530 | >95% | 1g, 5g, 10g |
| BLD Pharmatech Ltd. | BP3601080 | ≥98% | 1g, 5g, 25g |
| NovoChemy Ltd. | NC-0822 | 95+% | 1g, 5g, 10g |
| HBCChem, Inc. | HBC6843 | 99.84% | 2kg, 25kg, 100kg |
| Accela ChemBio Inc. | AC-69777 | >95% | 1g, 5g, 10g, 25g, 100g |
| Alchem Pharmtech, Inc. | Z-69777 | 97+% | 1g, 10g, 100g, 1kg |
| Santa Cruz Biotechnology | sc-268259 | Not Specified | Inquire for available sizes |
Synthetic Protocols
For laboratories that prefer to synthesize this compound in-house, the Pomeranz-Fritsch reaction is a well-established and reliable method.[1] This reaction constructs the isoquinoline nucleus from a substituted benzaldehyde and an aminoacetal.[1]
Synthesis of this compound via Pomeranz-Fritsch Reaction
This synthetic route involves two main stages: the formation of a Schiff base intermediate and its subsequent acid-catalyzed cyclization.[2]
Materials:
-
4-chlorobenzaldehyde (1.0 mole equivalent)
-
2,2-diethoxyethylamine (1.1 mole equivalent)
-
Toluene
-
p-toluenesulfonic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde and 2,2-diethoxyethylamine in toluene.[2]
-
Add a catalytic amount of p-toluenesulfonic acid.[2]
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the Schiff base formation.[2]
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.[2]
Materials:
-
Crude benzalaminoacetal from Step 1
-
Concentrated sulfuric acid (ice-cold)
-
Concentrated sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/ethyl acetate solvent system
Procedure:
-
Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.[2]
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 80°C for 4 hours.[2]
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.[2]
-
Basify the acidic solution with a concentrated sodium hydroxide solution to a pH of >10, while keeping the temperature below 20°C.[2]
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 300 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[2]
Logical Workflow for Acquisition
The decision to either purchase or synthesize this compound depends on factors such as required quantity, purity, timeline, and available laboratory resources. The following diagram illustrates the logical workflow for acquiring this starting material.
Caption: Workflow for acquiring this compound.
Pomeranz-Fritsch Reaction Pathway
The following diagram illustrates the key steps in the Pomeranz-Fritsch synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with broad functional group tolerance and generally high yields.[1][2] This palladium-catalyzed reaction between an organoboron compound, typically a boronic acid or its ester, and an organic halide or triflate is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds.[3][4] The isoquinoline core is a privileged structural motif present in numerous biologically active natural products and synthetic pharmaceuticals.[3][4] The functionalization of the isoquinoline skeleton, specifically through the coupling of versatile building blocks at the 6-position, allows for the rapid generation of diverse compound libraries essential for exploring structure-activity relationships (SAR) in drug discovery programs.[3]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 6-chloroisoquinoline with various boronic acids. As this compound is an electron-deficient heteroaryl chloride, its coupling can be challenging compared to its bromo or iodo counterparts.[2][5] Therefore, the selection of an appropriate catalyst system, including a palladium precursor and a sterically hindered, electron-rich phosphine ligand, is critical for achieving high reaction efficiency.[6]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst oxidatively adds to the this compound, breaking the carbon-chlorine bond and forming a Palladium(II) complex.[1][7]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) forms a boronate species, which then transfers its organic group to the Palladium(II) complex, displacing the chloride.[1][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 6-arylisoquinoline product and regenerating the active Palladium(0) catalyst, which re-enters the catalytic cycle.[1][7]
The base plays a crucial role in activating the boronic acid for the transmetalation step.[6]
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Conditions
The successful coupling of this compound requires carefully optimized conditions. Based on analogous reactions with challenging heteroaryl chlorides, the following table summarizes recommended starting conditions and expected yields with various boronic acids. Optimization of these parameters may be necessary for specific substrates.[3][5]
| Boronic Acid (R-B(OH)₂) | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 16-24 | 80-90 |
| 3-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-18 | 75-85 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | DMF | 120 | 18-24 | 60-75 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 110 | 24 | 70-80 |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio). The solvent mixture should be degassed prior to use by sparging with an inert gas for 15-20 minutes.
-
Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand. The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylisoquinoline product.
Experimental Workflow Diagram
Caption: A typical workflow for the Suzuki-Miyaura coupling of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-arylisoquinolines from this compound. The protocol outlined in this document, utilizing a palladium acetate catalyst with a bulky, electron-rich phosphine ligand such as SPhos, provides a robust starting point for researchers.[6] Careful optimization of the reaction parameters, including the choice of base and solvent, will be key to achieving high yields for a diverse range of boronic acid coupling partners. This methodology is a valuable tool for the efficient generation of novel isoquinoline-based compounds for drug discovery and development programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Sonogashira Coupling of 6-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling of 6-chloroisoquinoline with terminal alkynes. The Sonogashira coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is of significant interest in medicinal chemistry and drug development, as the resulting 6-alkynylisoquinoline scaffold is a key structural motif in various biologically active compounds, including kinase inhibitors.[2][3]
The protocols provided herein are based on established methodologies for Sonogashira couplings of chloro-N-heterocycles and offer starting points for the optimization of specific substrate combinations.[4] Both traditional copper-catalyzed and copper-free conditions are presented to provide flexibility and to address potential issues such as alkyne homocoupling.
Reaction Principle and Catalytic Cycle
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the 6-alkynylisoquinoline product and regenerates the Pd(0) catalyst.[4]
-
Copper Cycle: In the presence of a base, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the key intermediate for the transmetalation step with the palladium complex.[4]
Data Presentation: General Reaction Conditions
The following tables summarize typical starting conditions for the Sonogashira coupling of this compound. Optimization of these parameters may be necessary for specific substrates.
Table 1: Copper-Catalyzed Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2 - 5 mol% |
| Copper Co-catalyst | CuI | 4 - 10 mol% |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2.0 - 3.0 equivalents |
| Solvent | THF, DMF, or Toluene (anhydrous, degassed) | ~0.1 M concentration |
| Temperature | Room Temperature to 80 °C | Dependent on alkyne reactivity |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.5 - 2.0 equivalents |
| Palladium Catalyst | Pd₂(dba)₃ with a ligand like XPhos or SPhos | 1 - 2 mol% (Pd), 2 - 4 mol% (ligand) |
| Base | Cs₂CO₃, K₂CO₃, or an amine base | 2.0 - 3.0 equivalents |
| Solvent | Dioxane, DMF, or Toluene (anhydrous, degassed) | ~0.1 M concentration |
| Temperature | 80 - 120 °C | Higher temperatures are often required |
| Reaction Time | 12 - 48 hours | Monitored by TLC or LC-MS |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound
This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed solvent (e.g., THF) to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add triethylamine (2.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is advantageous when side reactions such as alkyne homocoupling are a concern.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous and degassed Dioxane or DMF
-
Argon or Nitrogen gas supply
-
Glovebox or standard Schlenk line equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.04 eq) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., Dioxane) and stir for 10 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 eq), cesium carbonate (2.0 eq), and the terminal alkyne (1.5 eq).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Thiosemicarbazones from 6-Chloroisoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones derived from α-(N)-heterocyclic carboxaldehydes are a class of compounds renowned for their wide-ranging pharmacological activities, including potent antitumor, antiviral, and antibacterial properties.[1][2] The isoquinoline scaffold, in particular, is a key pharmacophore found in numerous biologically active natural products and synthetic drugs.[3] The synthesis of thiosemicarbazones from 6-chloroisoquinoline-1-carbaldehyde results in molecules with significant potential for drug discovery and development, particularly in the field of oncology.[4][5] These compounds often exert their biological effects through mechanisms such as the inhibition of ribonucleotide reductase and the chelation of biologically important metal ions.[1][6]
The presence of a chlorine atom at the 6-position of the isoquinoline ring can modulate the electronic properties and bioavailability of the molecule, potentially enhancing its therapeutic efficacy. This document provides detailed protocols for the synthesis of the precursor, this compound-1-carbaldehyde, and its subsequent conversion to the corresponding thiosemicarbazone, along with methods for characterization.
Synthesis Pathway Overview
The synthesis of this compound-1-carbaldehyde thiosemicarbazone is a two-step process. First, the precursor aldehyde is synthesized, followed by a condensation reaction with thiosemicarbazide.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Potential antitumor agents. 10. Synthesis and biochemical properties of 5-N-alkylamino-,N,N-dialkylamino-, and N-alkylacetamido-1-formylisoquinoline thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 6-Chloroisoquinoline in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its inherent drug-like properties make it an attractive starting point for the development of novel therapeutics. Within this class, 6-chloroisoquinoline serves as a versatile and valuable building block for the synthesis of potent and selective kinase inhibitors. The chlorine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical series of kinase inhibitors derived from this compound. This data is illustrative and based on the biological activities of structurally related compounds.[2]
Table 1: Inhibitory Activity of 6-Arylisoquinoline Derivatives (Suzuki Coupling Products)
| Compound ID | R-Group (Aryl) | Target Kinase | IC50 (nM) |
| 6CI-A1 | Phenyl | Kinase A | 75 |
| 6CI-A2 | 4-Methoxyphenyl | Kinase A | 52 |
| 6CI-A3 | 3-Pyridyl | Kinase A | 110 |
| 6CI-A4 | 2-Thienyl | Kinase A | 95 |
| 6CI-A5 | Phenyl | Kinase B | 850 |
| 6CI-A6 | 4-Methoxyphenyl | Kinase B | 620 |
Table 2: Inhibitory Activity of 6-(Arylamino)isoquinoline Derivatives (Buchwald-Hartwig Amination Products)
| Compound ID | R-Group (Arylamine) | Target Kinase | IC50 (nM) |
| 6CI-N1 | Aniline | Kinase C | 45 |
| 6CI-N2 | 4-Fluoroaniline | Kinase C | 30 |
| 6CI-N3 | 3-Chloroaniline | Kinase C | 38 |
| 6CI-N4 | 4-Methylaniline | Kinase C | 65 |
| 6CI-N5 | Aniline | Kinase D | 550 |
| 6CI-N6 | 4-Fluoroaniline | Kinase D | 410 |
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura and Buchwald-Hartwig reactions performed on this compound. These protocols are adapted from established methods for similar heterocyclic systems.[3]
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylisoquinolines
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-arylisoquinoline derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)isoquinolines
Materials:
-
This compound
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)isoquinoline derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (synthesized 6-substituted isoquinoline derivative) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining by adding the Kinase-Glo® reagent.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer. A decrease in luminescence compared to the vehicle control indicates kinase inhibition.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
References
Application Notes and Protocols: Pictet-Spengler Reaction with 6-Chloroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Pictet-Spengler reaction, with a specific focus on its application to 6-chloroisoquinoline derivatives for the synthesis of novel tetrahydroisoquinoline (THIQ) scaffolds. The protocols and data presented herein are intended to serve as a foundational guide for researchers in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroisoquinoline core is a "privileged scaffold" frequently found in natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a chlorine atom at the 6-position offers a valuable handle for further chemical modification and can significantly influence the pharmacological properties of the resulting molecules.
Introduction to the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust and widely utilized chemical reaction for the synthesis of tetrahydroisoquinolines.[3][4] Discovered in 1911 by Amé Pictet and Theodor Spengler, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[3][5][6] The driving force of this reaction is the formation of an electrophilic iminium ion, which then undergoes electrophilic aromatic substitution.[3]
The reaction is particularly effective with electron-rich aromatic rings, which facilitate the cyclization step.[5][7] While the original conditions often required strong acids and high temperatures, modern variations have been developed that proceed under milder conditions, including in aprotic media and sometimes even without an acid catalyst.[3] For less activated aromatic rings, stronger acids like trifluoroacetic acid, hydrochloric acid, or even superacids may be necessary to achieve good yields.[3][8][9]
Application in Drug Discovery
Tetrahydroisoquinoline derivatives are integral to the development of a wide range of pharmaceuticals.[1][2] They have been investigated for their potential as anticancer, anti-angiogenesis, antihypertensive, and neuroprotective agents.[1][10][11] For instance, the antihypertensive drug Quinapril utilizes a tetrahydroisoquinoline-3-carboxylic acid intermediate in its synthesis.[1] Furthermore, THIQ derivatives have shown promise as LFA-1/ICAM-1 antagonists, which are relevant for treating inflammatory conditions.[12] The unique structural and electronic properties imparted by the 6-chloro substituent can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles in drug candidates.
Experimental Protocols
While specific literature examples detailing the Pictet-Spengler reaction directly on a pre-formed this compound-derived β-arylethylamine are not abundant in the initial search, a general protocol can be adapted based on the established principles of the reaction. The key starting material would be a 2-(6-chloro-x-isoquinolyl)ethanamine, which could be synthesized from this compound through various established synthetic routes.
General Protocol for the Pictet-Spengler Reaction of a 6-Chloro-Substituted β-Arylethylamine
This protocol describes a general procedure for the synthesis of a 1-substituted-6-chloro-1,2,3,4-tetrahydroisoquinoline derivative.
Materials:
-
2-(6-Chloro-x-isoquinolyl)ethanamine hydrochloride
-
Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, benzaldehyde)
-
Solvent (e.g., Toluene, Dichloromethane, or a protic solvent like ethanol)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid, Hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Saturated sodium bicarbonate solution
-
Brine solution
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the 2-(6-chloro-x-isoquinolyl)ethanamine hydrochloride (1.0 eq) in the chosen solvent. If using the hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.1 - 1.5 eq) to the solution at room temperature.
-
Acid Catalysis: Add the acid catalyst (catalytic amount to 1.0 eq, depending on the reactivity of the substrate) to the reaction mixture. For less reactive substrates, a stronger acid and higher temperatures may be required.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Microwave-assisted heating can significantly reduce reaction times.[13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel to obtain the desired 1-substituted-6-chloro-1,2,3,4-tetrahydroisoquinoline. Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Quantitative Data
The yield of the Pictet-Spengler reaction is highly dependent on the specific substrates and reaction conditions used. For electron-rich aromatic systems, yields are generally high. However, for less activated systems, such as those with electron-withdrawing groups, yields may be lower, and more forcing conditions might be necessary.[3]
Table 1: Hypothetical Reaction Conditions and Yields for the Pictet-Spengler Reaction of a 6-Chloro-Substituted β-Arylethylamine
| Entry | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formaldehyde | TFA | CH₂Cl₂ | 25 | 12 | 65-75 |
| 2 | Benzaldehyde | HCl | Toluene | 110 | 8 | 50-60 |
| 3 | Acetone | p-TSA | Ethanol | 80 | 24 | 40-50 |
| 4 | Glyoxylic acid | Formic Acid | Water | 100 | 6 | 70-80 |
Note: This table is illustrative and based on general principles of the Pictet-Spengler reaction. Actual yields will vary depending on the specific substrate and experimental setup.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the Pictet-Spengler reaction.
Caption: General mechanism of the Pictet-Spengler reaction.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis and purification of a 6-chlorotetrahydroisoquinoline derivative via the Pictet-Spengler reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 6-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Vilsmeier-Haack formylation of 6-chloroisoquinoline, a key reaction in the synthesis of various heterocyclic compounds relevant to medicinal chemistry and drug discovery. The protocol outlines the preparation of the Vilsmeier reagent, the formylation reaction, and the subsequent work-up and purification of the product, this compound-5-carbaldehyde.
Introduction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In the context of isoquinoline chemistry, this reaction allows for the introduction of a formyl group, a versatile handle for further synthetic transformations. The formylation of this compound is of particular interest as the resulting this compound-carbaldehyde serves as a valuable intermediate in the synthesis of complex molecules with potential biological activities.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[1][2][4]
Experimental Protocol
This protocol is divided into three main stages: preparation of the Vilsmeier reagent, the formylation reaction with this compound, and the work-up and purification of the final product.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Part 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice-salt bath.[4][6]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.[4][6]
-
After the addition is complete, stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[4]
Part 2: Formylation of this compound
-
Dissolve this compound in a minimal amount of anhydrous DMF or dichloromethane (DCM).[4][6]
-
Add the solution of this compound dropwise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to a temperature between 80-90 °C.[4]
-
Maintain the reaction at this temperature for 6-8 hours, monitoring its progress by Thin Layer Chromatography (TLC).[4]
Part 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.[4]
-
Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the evolution of carbon dioxide ceases. Alternatively, basify the solution with a concentrated sodium hydroxide solution to a pH >10, keeping the temperature below 20°C.[4]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[4][6]
-
Combine the organic extracts and wash them with brine.[4][6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][6]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound-5-carbaldehyde.[4][6]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the Vilsmeier-Haack formylation of this compound. Please note that optimal conditions may vary and should be determined empirically.
| Parameter | Value | Reference |
| Reagents & Stoichiometry | ||
| This compound | 1.0 mol equivalent | [4] |
| N,N-Dimethylformamide (DMF) | 3.0 mol equivalent (for reagent prep) | [4] |
| Phosphorus oxychloride (POCl₃) | 3.0 mol equivalent | [4] |
| Reaction Conditions | ||
| Vilsmeier Reagent Prep. Temp. | 0-10 °C | [4][6] |
| Formylation Temperature | 80-90 °C | [4] |
| Reaction Time | 6-8 hours | [4] |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl acetate or Dichloromethane | [4][6] |
| Purification Method | Silica gel column chromatography | [4][6] |
| Eluent System | Hexane/Ethyl Acetate gradient | [6] |
Experimental Workflow
The following diagram illustrates the key stages of the Vilsmeier-Haack formylation of this compound.
Caption: Workflow for the Vilsmeier-Haack formylation.
Mechanism Overview
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich this compound then attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous work-up to yield the final aldehyde product.
Caption: Simplified Vilsmeier-Haack reaction pathway.
References
Application Notes: Cytotoxicity of 6-Chloroisoquinoline Derivatives via MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely used colorimetric method for assessing cell metabolic activity.[1][2] This activity serves as a key indicator of cell viability, proliferation, and cytotoxicity.[1][3] The assay is particularly valuable in drug discovery for screening the effects of chemical compounds on cultured cells.[3] Isoquinoline and its derivatives are a significant class of heterocyclic compounds known for a broad spectrum of pharmacological activities, including potent anticancer properties.[4][5] This document provides a comprehensive protocol for evaluating the cytotoxic effects of 6-chloroisoquinoline derivatives on cancer cell lines using the MTT assay.
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of a yellow tetrazolium salt, MTT, into a purple, insoluble formazan product.[1][6] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of metabolically active, viable cells.[1] Since this conversion only occurs in living cells, the amount of formazan produced is directly proportional to the number of viable cells.[1] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is quantified spectrophotometrically, typically at a wavelength between 570 and 590 nm.[3] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and suggests cytotoxic activity of the tested compound.
Detailed Experimental Protocol
Materials and Reagents
Biological Materials:
-
Cell Lines: Appropriate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer). The choice of cell line should be relevant to the research focus.
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Chemicals:
-
Test Compounds: this compound derivatives, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize this solution through a 0.2 µm filter and store it at -20°C, protected from light.[7]
-
Solubilization Solution: Anhydrous DMSO is commonly used.[8] Alternatives include acidified isopropanol (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) or 10% SDS in 0.01 M HCl.[7]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.[9]
-
Trypsin-EDTA: For detaching adherent cells.[8]
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood for sterile work
-
Multichannel pipette
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570-590 nm
-
Orbital shaker[7]
-
Inverted microscope for cell visualization
Step-by-Step Procedure for Adherent Cells
Phase 1: Cell Seeding (Day 1)
-
Cell Preparation: Culture cells until they reach 80-90% confluency. Harvest the cells using Trypsin-EDTA, and then neutralize with complete culture medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000 to 10,000 cells/well). Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow the cells to attach firmly to the bottom of the wells.[1]
Phase 2: Compound Treatment (Day 2)
-
Prepare Dilutions: Prepare serial dilutions of the this compound derivatives in the culture medium at 2x the final desired concentrations.
-
Set Up Controls:
-
Untreated Control: Wells with cells and fresh medium only.
-
Vehicle Control: Wells with cells treated with medium containing the same concentration of DMSO as the highest concentration used for the test compounds.
-
Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.
-
-
Administer Treatment: Carefully aspirate the medium from the wells. Add 100 µL of the appropriately diluted compounds or control solutions to the respective wells.
-
Incubation: Return the plate to the incubator and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
Phase 3: MTT Assay (Day 4/5)
-
Add MTT Reagent: Following the treatment incubation, carefully remove the medium from each well. Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to visible purple formazan crystals.[2]
-
Solubilize Formazan: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Promote Dissolution: Place the plate on an orbital shaker for 15 minutes to ensure the formazan is completely dissolved, resulting in a homogenous purple solution.[3][7]
-
Measure Absorbance: Read the absorbance of each well at a wavelength of 590 nm using a microplate reader.[3][7] It is recommended to read the plate within 1 hour of adding the solvent.[3]
Data Presentation and Analysis
The cytotoxic activity of the compounds is typically expressed as the IC₅₀ value, which is the concentration that inhibits cell viability by 50%.[11]
Data Calculation
-
Correct for Background: Average the absorbance readings of the blank control wells and subtract this value from all other readings to get the corrected absorbance.[7]
-
Calculate Percentage Viability: Use the following formula to determine the percentage of cell viability for each treated well relative to the untreated control:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
Data Summary Table
Summarize the quantitative data in a structured table for clear comparison.
| Compound ID | Concentration (µM) | Mean Corrected Absorbance (590 nm) | Standard Deviation | % Cell Viability | IC₅₀ (µM) |
| Cmpd-1 | 0.1 | 1.15 | 0.08 | 95.8 | |
| Cmpd-1 | 1 | 1.02 | 0.06 | 85.0 | |
| Cmpd-1 | 10 | 0.65 | 0.05 | 54.2 | 8.5 |
| Cmpd-1 | 50 | 0.21 | 0.03 | 17.5 | |
| Cmpd-1 | 100 | 0.09 | 0.02 | 7.5 | |
| Cmpd-2 | 0.1 | 1.18 | 0.09 | 98.3 | |
| Cmpd-2 | 1 | 1.10 | 0.07 | 91.7 | |
| Cmpd-2 | 10 | 0.88 | 0.06 | 73.3 | 21.2 |
| Cmpd-2 | 50 | 0.45 | 0.04 | 37.5 | |
| Cmpd-2 | 100 | 0.25 | 0.03 | 20.8 |
IC₅₀ Determination
The IC₅₀ value is determined by plotting a dose-response curve with the compound concentration on the x-axis (often on a logarithmic scale) and the corresponding percentage of cell viability on the y-axis. Non-linear regression analysis is then used to fit the curve and calculate the concentration that corresponds to 50% viability.[12][13]
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathway Inhibition
Isoquinoline derivatives have been shown to interfere with critical cell survival pathways, such as the PI3K/Akt pathway.[14] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.
Caption: Inhibition of the PI3K/Akt survival pathway.
References
- 1. clyte.tech [clyte.tech]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Inhibition Screening Assay for 6-Chloroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3] Among the diverse chemical scaffolds explored, quinoline and isoquinoline structures are recognized as privileged, known to interact with a wide array of biological targets.[3] This document provides detailed protocols for screening novel 6-chloroisoquinoline analogs for their kinase inhibitory activity, a crucial step in the identification and development of targeted therapeutics.[3][4]
The workflow for developing a kinase inhibitor is a meticulous process, starting with target identification and progressing through high-throughput screening, lead optimization, and preclinical studies.[1] This note focuses on the initial stages of this process: biochemical and cell-based assays to determine the potency and selectivity of candidate compounds.[1][5]
Key Experimental Stages and Protocols
The initial evaluation of a potential kinase inhibitor involves determining its ability to inhibit the target kinase in a controlled in vitro setting, followed by validation in a cellular context.[1][5]
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[6][7]
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.[6]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound analogs in DMSO. A typical starting concentration is 10 mM.
-
Reagent Preparation:
-
Dilute the target kinase and substrate to their desired concentrations in the kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA). The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at the Km for the substrate.[6]
-
Prepare the ATP solution at a concentration equal to the Km for the specific kinase.
-
-
Assay Procedure (384-well plate format):
-
In a white 384-well plate, add 2.5 µL of the compound dilution or vehicle control (DMSO).[7]
-
Add 5 µL of the master mix containing the kinase and substrate to each well.[7]
-
Pre-incubate the plate at room temperature for 15-30 minutes.[6][8]
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.[7]
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.[7]
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[7]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Cell-Based Target Engagement Assay (NanoBRET™ Assay)
This assay measures the binding of the test compounds to the target kinase within living cells.[9]
Principle: The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures compound binding at a specific protein target in live cells. The assay uses a NanoLuc® luciferase-kinase fusion protein as the energy donor and a fluorescently labeled tracer that reversibly binds to the kinase as the energy acceptor. When the tracer is bound to the kinase, a bioluminescence resonance energy transfer (BRET) signal is generated. Test compounds that bind to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[9]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293) in the appropriate medium.
-
Co-transfect the cells with a vector encoding the NanoLuc®-kinase fusion protein and a vector for a fluorescent tracer.
-
-
Assay Procedure (96-well plate format):
-
Harvest and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a white 96-well plate.
-
Add the NanoBRET™ tracer to the cells at the predetermined optimal concentration.
-
Add a serial dilution of the this compound analogs or vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the donor emission (450 nm) and acceptor emission (610 nm) on a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Determine the IC₅₀ values by plotting the BRET ratio against the log of the compound concentration and fitting to a competitive binding model.
-
Cellular Proliferation Assay (CellTiter-Glo® Assay)
This assay assesses the effect of the kinase inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase.[1]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Protocol:
-
Cell Culture:
-
Culture a cancer cell line known to be dependent on the target kinase (e.g., a cell line with a known activating mutation of the kinase).
-
-
Assay Procedure (96-well plate format):
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.[7]
-
Treat the cells with a serial dilution of the this compound analogs or vehicle control.[7]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the compound concentration.[1]
-
Data Presentation
The inhibitory potential of three illustrative this compound analogs (CICA-1, CICA-2, and CICA-3) was assessed against a primary target, Kinase A, and a panel of nine off-target kinases.[3] The half-maximal inhibitory concentrations (IC₅₀) were determined to quantify the potency and selectivity of each analog.[3]
Table 1: Biochemical IC₅₀ Values of this compound Analogs against a Kinase Panel
| Kinase Target | CICA-1 IC₅₀ (nM) | CICA-2 IC₅₀ (nM) | CICA-3 IC₅₀ (nM) |
| Kinase A (Primary Target) | 12 | 8 | 25 |
| Kinase B | 150 | 250 | >1000 |
| Kinase C | 320 | 480 | >1000 |
| Kinase D | 85 | 120 | 950 |
| Kinase E | >1000 | >1000 | >1000 |
| Kinase F | 550 | 780 | >1000 |
| Kinase G | 210 | 330 | >1000 |
| Kinase H | >1000 | >1000 | >1000 |
| Kinase I | 430 | 610 | >1000 |
| Kinase J | 900 | >1000 | >1000 |
Table 2: Cellular Activity of this compound Analogs
| Compound | Target Engagement (NanoBRET™ IC₅₀, nM) | Cell Proliferation (CellTiter-Glo® GI₅₀, nM) |
| CICA-1 | 25 | 55 |
| CICA-2 | 18 | 42 |
| CICA-3 | 60 | 150 |
Visualizations
Experimental Workflow
Caption: Workflow for kinase inhibitor screening.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reactionbiology.com [reactionbiology.com]
Synthesis of Fused Heterocyclic Systems from 6-Chloroisoquinoline-1-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel fused heterocyclic systems utilizing 6-chloroisoquinoline-1-carbaldehyde as a versatile starting material. The isoquinoline core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The presence of a reactive aldehyde group at the C1 position and a chlorine atom at the C6 position on the isoquinoline ring makes this compound-1-carbaldehyde a valuable bifunctional building block for constructing diverse molecular architectures.[1]
Overview of Synthetic Strategies
The reactivity of this compound-1-carbaldehyde is primarily centered around two functional groups:
-
The Aldehyde Group (C1-CHO): This group readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds. These reactions form intermediates like imines and hydrazones, which can subsequently cyclize to form fused heterocyclic systems.[1]
-
The Chloro Group (C6-Cl): The chlorine atom can be substituted by different nucleophiles through nucleophilic aromatic substitution (SNAr). It can also participate in transition metal-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of C-C, C-N, and C-O bonds.[1]
These reactive sites can be strategically employed to synthesize a variety of fused heterocyclic compounds with potential therapeutic applications.
Synthesis of Pyrazolo[4,3-c]isoquinoline Derivatives
Background: Pyrazolo-fused heterocycles are recognized for their broad spectrum of pharmacological activities. A common method for synthesizing such systems involves the condensation of an aldehyde with a 5-aminopyrazole derivative.[1] In this protocol, this compound-1-carbaldehyde serves as the aldehyde component in a reaction with an aminopyrazole to construct the pyrazolo[4,3-c]isoquinoline scaffold. The chlorine atom at the 6-position remains available for further functionalization, offering a route to a library of derivatives.[1]
Experimental Protocol:
A solution of this compound-1-carbaldehyde (1.0 mmol) in ethanol (20 mL) is treated with 3-amino-1-phenylpyrazole (1.1 mmol). To this mixture, trifluoroacetic acid (0.2 mL) is added. The reaction mixture is then heated to reflux for 6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[1]
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Temperature | Yield |
| This compound-1-carbaldehyde | 3-Amino-1-phenylpyrazole | Trifluoroacetic acid / Ethanol | 6 hours | Reflux | Not specified |
Reaction Pathway:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Pomeranz-Fritsch Synthesis of 6-Chloroisoquinoline
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing the Pomeranz-Fritsch synthesis to prepare 6-chloroisoquinoline. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help improve your reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Pomeranz-Fritsch reaction and why is it used for this compound synthesis?
A1: The Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines.[1] It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[2][3] For the synthesis of this compound, the starting materials are 4-chlorobenzaldehyde and an aminoacetaldehyde acetal, such as aminoacetaldehyde diethyl acetal.[1][4]
Q2: What are the main stages of the Pomeranz-Fritsch synthesis of this compound?
A2: The synthesis is typically carried out in two main stages:
-
Formation of the Schiff Base (Benzalaminoacetal): This involves the condensation reaction between 4-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal.[1]
-
Acid-Catalyzed Cyclization: The formed Schiff base is then cyclized in the presence of a strong acid to yield this compound.[1][5]
Q3: Why is the yield of this compound often low in the Pomeranz-Fritsch synthesis?
A3: The presence of the electron-withdrawing chlorine atom on the benzaldehyde ring deactivates the aromatic ring towards the electrophilic cyclization step. This makes the reaction more challenging compared to syntheses with electron-donating groups, often resulting in lower yields and requiring harsher reaction conditions, such as higher temperatures and stronger acids.[5]
Q4: What are the critical parameters to control for maximizing the yield?
A4: To maximize the yield of this compound, it is crucial to control the following parameters:
-
Choice and concentration of the acid catalyst: Strong acids are necessary, with concentrated sulfuric acid and polyphosphoric acid (PPA) being common choices.[4][5]
-
Reaction temperature: Careful control of temperature during the cyclization is essential to drive the reaction to completion while minimizing side reactions and degradation.[5]
-
Reaction time: The reaction needs to be monitored to ensure it proceeds to completion without prolonged exposure to harsh conditions that could lead to byproduct formation.[5]
-
Anhydrous conditions: Particularly during the Schiff base formation, ensuring anhydrous conditions can be critical for driving the equilibrium towards the product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield of this compound | 1. Incomplete formation of the Schiff base intermediate. | - Ensure the condensation reaction goes to completion by monitoring with TLC. - Use a dehydrating agent or a Dean-Stark apparatus to remove water and drive the equilibrium. |
| 2. Insufficiently strong acid catalyst for cyclization of the deactivated ring. | - Use a stronger acid catalyst such as polyphosphoric acid (PPA) or fuming sulfuric acid.[5] | |
| 3. Suboptimal reaction temperature or time for the cyclization step. | - Gradually increase the reaction temperature and monitor the progress by TLC. For deactivated substrates, higher temperatures (e.g., 100-120 °C) and longer reaction times may be necessary.[4][5] | |
| 4. Degradation of the product under harsh acidic conditions. | - Carefully control the reaction time and temperature to avoid prolonged exposure. - Consider a modified procedure with milder reagents if possible. | |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high. | - Lower the reaction temperature and monitor the reaction closely. |
| 2. Acid catalyst is too concentrated or the addition was too fast. | - Use a slightly lower concentration of the acid or add the substrate to the acid at a controlled, low temperature (e.g., 0-10 °C).[1] | |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with TLC before work-up. |
| 2. Formation of side products. | - Optimize reaction conditions (catalyst, temperature, time) to minimize side product formation. - Employ column chromatography with a suitable solvent system for purification. | |
| Inconsistent Results | 1. Purity of starting materials. | - Ensure that 4-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal are of high purity. |
| 2. Scale of the reaction. | - When scaling up, ensure efficient stirring and heat transfer to maintain consistent reaction conditions. |
Data Presentation
Indicative Yields for the Synthesis of this compound
The following table summarizes the indicative yields for the key steps in the Pomeranz-Fritsch synthesis of this compound. These yields can vary based on specific reaction conditions and purification methods.[4]
| Reaction Step | Starting Material | Reagents | Solvent | Typical Reaction Time | Typical Temperature | Indicative Yield (%) |
| Schiff Base Formation | 4-Chlorobenzaldehyde, Aminoacetaldehyde diethyl acetal | - | Ethanol | 2-4 hours | Room Temperature | >90 (crude) |
| Cyclization | Schiff Base intermediate | Conc. H₂SO₄ or PPA | - | 4-8 hours | 100-120 °C | 40-60 |
Experimental Protocols
A. Synthesis of the Schiff Base (Benzalaminoacetal)
This protocol describes the formation of the Schiff base from 4-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal.[1]
Materials:
-
4-Chlorobenzaldehyde (1 mole equivalent)
-
Aminoacetaldehyde diethyl acetal (1 mole equivalent)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde in ethanol.
-
To this solution, add aminoacetaldehyde diethyl acetal.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude Schiff base. This intermediate can often be used in the next step without further purification.
B. Cyclization to this compound
This protocol details the acid-catalyzed cyclization of the Schiff base to form this compound.[1][4]
Materials:
-
Crude Schiff base from the previous step
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
-
Crushed ice
-
Aqueous sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a separate flask, cool the concentrated sulfuric acid or PPA in an ice bath.
-
Slowly and carefully add the crude Schiff base to the stirred, cold acid at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 100-120 °C for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution with an aqueous sodium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by evaporation.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Pomeranz-Fritsch Reaction Pathway
References
Technical Support Center: Side Product Formation in the Reissert-Henze Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the formation of side products in the Reissert-Henze reaction. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section offers practical solutions to common problems related to side product formation during the Reissert-Henze reaction, which is a method for the cyanation of pyridine N-oxides and related nitrogen-containing heterocycles.
Question 1: I am observing a significant amount of a byproduct corresponding to the insertion of my ethereal solvent (e.g., THF, 1,4-dioxane) into the pyridine ring. How can I minimize this side reaction?
Answer:
The insertion of ethereal solvents is a known, though often unexpected, side reaction in the Reissert-Henze reaction, particularly in intramolecular variants.[1] This occurs through a rearrangement of the acyloxy group on the N-acyloxypyridinium salt, which is then trapped by the solvent.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent has a significant impact on this side reaction.[2][3][4][5] While ethereal solvents like THF and 1,4-dioxane are common, consider switching to a non-ethereal solvent. Acetonitrile is a frequently used alternative that can minimize or eliminate this side product.[6] Chlorinated solvents like dichloromethane can also be employed.
-
Temperature Control: Lowering the reaction temperature may favor the desired intramolecular cyanation over the solvent insertion pathway. While this may require longer reaction times, it can significantly improve the product-to-byproduct ratio.[1]
-
Acylating Agent: The nature of the acylating agent can influence the stability of the N-acyloxypyridinium intermediate and its propensity for rearrangement. Experimenting with different carbamoyl chlorides or other acylating agents might reduce the formation of the solvent adduct.
Question 2: My reaction is producing a mixture of regioisomers, with the cyano group at positions other than the desired C2 position. How can I improve the regioselectivity?
Answer:
Poor regioselectivity is a common issue in the functionalization of pyridine rings and can be a significant source of side products in the Reissert-Henze reaction.[7][8][9][10][11][12] The position of cyanation is influenced by both electronic and steric factors of the pyridine N-oxide substrate.
Troubleshooting Steps:
-
Substituent Effects: The electronic properties of the substituents on the pyridine ring play a crucial role. Electron-donating groups can influence the position of nucleophilic attack.[13] A thorough analysis of the substrate's electronic and steric properties can help predict the likely position of cyanation.
-
Activating Agent: The choice of the activating agent (acylating agent) can influence the regioselectivity. Different acyl chlorides can lead to different charge distributions in the activated N-acyloxypyridinium intermediate, thereby directing the cyanide attack to a specific position.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Cyanide Source: While potassium cyanide and sodium cyanide are common, exploring alternative cyanide sources like trimethylsilyl cyanide (TMSCN) might offer different selectivity profiles, although TMSCN can be more expensive.[6]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding side product formation in the Reissert-Henze reaction.
Q1: What are the most common side products observed in the Reissert-Henze reaction?
A1: Besides the desired 2-cyanopyridine product, several side products can be formed:
-
Regioisomers: Cyanation at positions other than C2 (e.g., C4 or C6) can occur, depending on the substitution pattern of the pyridine N-oxide.
-
Solvent Adducts: As detailed in the troubleshooting guide, ethereal solvents can be incorporated into the pyridine ring.[1]
-
Products from Incomplete Reaction: Unreacted starting material (pyridine N-oxide) may remain if the reaction does not go to completion.
-
Hydrolysis Products: If water is present in the reaction mixture, the N-acyloxypyridinium intermediate can be hydrolyzed back to the pyridine N-oxide.
-
Rearrangement Products: In some cases, particularly with complex substrates, skeletal rearrangements may occur.
Q2: How can I effectively purify my desired 2-cyanopyridine from the common side products?
A2: The purification strategy will depend on the specific side products formed.
-
Column Chromatography: This is the most common and effective method for separating regioisomers and other byproducts with different polarities from the desired product. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial.
-
Recrystallization: If the desired product is a solid and one of the major components, recrystallization can be a highly effective purification technique to remove impurities.
-
Acid-Base Extraction: If the side products have significantly different acid-base properties than the desired 2-cyanopyridine, a liquid-liquid extraction with an acidic or basic aqueous solution can be used for initial purification.
Q3: Can the choice of cyanide source affect the formation of side products?
A3: Yes, the cyanide source can influence the reaction.
-
Alkali Metal Cyanides (KCN, NaCN): These are the most common and cost-effective cyanide sources. However, their solubility in organic solvents can be limited, potentially leading to slower reaction rates and the formation of side products due to prolonged reaction times at elevated temperatures. The use of a phase-transfer catalyst can sometimes mitigate these issues.
-
Trimethylsilyl Cyanide (TMSCN): TMSCN is more soluble in organic solvents and can sometimes lead to cleaner reactions and higher yields. However, it is more expensive and moisture-sensitive.[6]
-
Other Cyanide Sources: Other sources like acetone cyanohydrin can also be used, and their reactivity and side product profiles may differ.
Data Presentation
Table 1: Effect of Solvent on the Yield of Intramolecular Reissert-Henze Product and Solvent Insertion Side Product
| Entry | Solvent | Desired Product Yield (%) | Solvent Adduct Yield (%) |
| 1 | 1,4-Dioxane | 51 | 32 |
| 2 | THF | 61 | 32 |
| 3 | Acetonitrile | 75 | Not Observed |
| 4 | Dichloromethane | 68 | Not Observed |
Data is based on a representative intramolecular Reissert-Henze reaction. Actual yields may vary depending on the specific substrate and reaction conditions.[1]
Experimental Protocols
Key Experiment: Intramolecular Reissert-Henze Reaction with Solvent Insertion [1]
Materials:
-
Pyridine N-oxide derivative
-
Carbamoyl chloride derivative
-
Silver(I) oxide (Ag₂O)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, acetonitrile)
Procedure:
-
To a solution of the pyridine N-oxide derivative (1.0 equiv) in the anhydrous solvent, add the carbamoyl chloride derivative (2.0 equiv) and silver(I) oxide (1.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C or 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from the solvent insertion adduct and other impurities.
Visualizations
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. researchgate.net [researchgate.net]
- 8. The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 8.3. Regioselectivity – Introduction to Organic Chemistry [saskoer.ca]
- 11. Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Palladium Catalysts for 6-Chloroisoquinoline Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 6-chloroisoquinoline.
Troubleshooting Guides
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is showing very low conversion or no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Failure to initiate a cross-coupling reaction with a this compound substrate is a common problem, often stemming from catalyst deactivation or suboptimal reaction conditions. The primary challenge is the nitrogen atom in the isoquinoline ring, which can poison the palladium catalyst.[1][2] Aryl chlorides are also generally less reactive than the corresponding bromides or iodides.[3]
Here is a step-by-step troubleshooting guide:
-
Catalyst Poisoning by Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing the coordination of the isoquinoline nitrogen.[1][2] Ligands such as XPhos, SPhos, RuPhos, or other bulky biaryl phosphines are often effective.[2][4] N-heterocyclic carbene (NHC) ligands can also offer high catalytic activity and stability.[1][5]
-
-
Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. This reduction can be inefficient.[2][6]
-
Poor Quality of Reagents or Solvents: Impurities, particularly water and oxygen in anhydrous reactions, can deactivate the catalyst.[1][7]
-
Solution: Use freshly distilled and thoroughly degassed solvents (e.g., toluene, dioxane, THF).[7] Ensure your this compound and coupling partner (e.g., boronic acid, amine) are of high purity.[7] Degas the entire reaction mixture with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[2]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the catalytic cycle, particularly for transmetalation (in Suzuki couplings) or deprotonation of the amine (in Buchwald-Hartwig aminations).[7][8]
-
Solution: Screen a variety of bases and solvents. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄, often requiring some water as a co-solvent to aid solubility and activity.[7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically used in anhydrous solvents like toluene or dioxane.[8]
-
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Issue 2: Catalyst Deactivation During the Reaction
Question: My reaction starts but stalls before reaching completion. What are the signs of catalyst deactivation and how can I prevent it?
Answer: Gradual catalyst deactivation is a common problem, especially with challenging substrates like this compound.
Signs of Deactivation: [1]
-
A significant decrease in the reaction rate or a complete stall.
-
A change in the color of the reaction mixture, such as the formation of black precipitate (palladium black).
-
The need for higher catalyst loading to achieve the desired conversion.
Troubleshooting Steps:
-
Ligand Choice: The ligand is critical for stabilizing the active catalytic species.[1]
-
High Local Substrate Concentration: Adding all the this compound at once can lead to a high concentration of the potential catalyst poison.
-
Solution: Try slow, continuous addition of the this compound to the reaction mixture. This maintains a low concentration of the substrate, potentially extending the catalyst's lifetime.[1]
-
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose or metal nanoparticles to agglomerate (sinter), reducing the active surface area.[1]
-
Solution: Determine the lowest effective temperature for the reaction. Run a temperature screen to find the optimal balance between reaction rate and catalyst stability.
-
Caption: Mechanism of catalyst poisoning by the isoquinoline nitrogen.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling? A1: There are two main reasons. First, the nitrogen atom's lone pair of electrons can coordinate strongly to the palladium catalyst, acting as a poison and inhibiting its activity.[1][2] Second, aryl chlorides are inherently less reactive than aryl bromides or iodides, making the initial oxidative addition step of the catalytic cycle more difficult.[3][10]
Q2: What are the best general-purpose catalyst systems to start with for screening? A2: There is no single "magic formula," but good starting points are crucial.[6] For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, using a modern palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand is a robust strategy.[6][9] See the table below for recommended starting combinations.
Q3: How critical is the exclusion of air and moisture? A3: It is absolutely critical. The active Pd(0) catalytic species is highly sensitive to oxygen, which can lead to rapid deactivation.[1] Water can interfere with certain bases and promote side reactions like protodeboronation in Suzuki couplings.[1][7] For consistent and reproducible results, reactions should be set up in a glovebox or using rigorous Schlenk line techniques.[6]
Q4: My Suzuki-Miyaura coupling is failing. Besides the catalyst, what should I check? A4: For Suzuki-Miyaura couplings, check the quality of your boronic acid/ester and your base. Protodeboronation (cleavage of the C-B bond) is a common side reaction.[7] Ensure your base (e.g., K₂CO₃, K₃PO₄) is finely ground and consider adding a small amount of water to the solvent (e.g., dioxane/water 10:1) to aid its solubility and effectiveness.[7][11]
Q5: For a Buchwald-Hartwig amination, what is the most important factor? A5: The combination of a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) and a suitable bulky phosphine ligand is paramount.[8] The base is required to deprotonate the amine for it to coordinate to the palladium center. The ligand choice is critical to facilitate the final reductive elimination step and prevent catalyst decomposition.[10][12]
Data Presentation: Recommended Screening Conditions
The optimal conditions are highly substrate-dependent. This table provides robust starting points for reaction optimization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Source | Pd₂(dba)₃ or XPhos-Pd-G3 | Pd₂(dba)₃ or tBuXPhos-Pd-G3 | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Ligand | XPhos, SPhos, RuPhos | XPhos, tBuXPhos, BrettPhos | PPh₃, Xantphos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOt-Bu, LHMDS, Cs₂CO₃ | Et₃N, i-Pr₂NEt (DIPEA) |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane, THF | THF, Toluene, DMF |
| Additives | - | - | CuI (catalytic) |
| Temp. (°C) | 80 - 110 | 80 - 110 | 25 - 80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative example and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a pre-catalyst). Then, add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A generalized workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 6-chloroisoquinoline-1-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound-1-carbaldehyde?
A1: Common impurities depend on the synthetic route. If using the Vilsmeier-Haack reaction, unreacted this compound and residual N,N-dimethylformamide (DMF) are common.[1] The Reissert-Henze reaction may result in impurities from incomplete hydrolysis of the Reissert compound intermediate or side products from ring-fission.[2]
Q2: My purified this compound-1-carbaldehyde is degrading upon storage. How can I prevent this?
A2: this compound-1-carbaldehyde is susceptible to degradation, particularly in acidic or basic conditions.[3] For long-term storage, it is best to keep the compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere. If solutions are necessary, they should be prepared fresh and used promptly.[3]
Q3: I am observing unexpected peaks in my HPLC analysis of the purified product. What could be the cause?
A3: Unexpected peaks could be due to several factors:
-
Degradation Products: The compound may be degrading on the column or in the mobile phase.[3] Consider the pH of your mobile phase.
-
Residual Solvents: Solvents from the purification process (e.g., ethyl acetate, hexanes, ethanol) may be present.
-
Isomeric Impurities: Depending on the synthesis, small amounts of other isomers, such as 8-chloroisoquinoline-1-carbaldehyde, could be present.[2]
Q4: Can I use recrystallization as the sole method for purification?
A4: Recrystallization can be an effective purification method, but its success depends on the impurity profile.[4] For crude mixtures with significant amounts of impurities that have similar solubility profiles to the desired product, column chromatography is often necessary as a primary purification step.[1][5] Recrystallization is excellent for removing minor impurities and obtaining a highly crystalline final product.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Recommended Action |
| Product is too polar or non-polar for the selected solvent system. | Perform thin-layer chromatography (TLC) with a range of solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find an optimal system where the product has an Rf value of approximately 0.3.[6] |
| Product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent. This is particularly useful for basic compounds like isoquinolines.[6] Alternatively, consider using a different stationary phase, such as alumina.[6] |
| Product is co-eluting with an impurity. | If TLC shows overlapping spots, try a different solvent system with different polarity or consider a different chromatographic technique like reverse-phase chromatography. |
| Product is degrading on the silica gel. | Aldehydes can be sensitive to acidic silica gel.[6] Neutralize the silica gel before use or opt for a less acidic stationary phase. Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Recommended Action |
| The boiling point of the solvent is higher than the melting point of the compound. | While the exact melting point of this compound-1-carbaldehyde is not readily available, it is crucial to select a solvent with a boiling point lower than the compound's melting point.[4] |
| The solution is supersaturated. | Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| Insoluble impurities are present. | If an oil persists even with additional hot solvent, it may be due to insoluble impurities. In this case, perform a hot filtration to remove the impurities before allowing the solution to cool. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals or oils. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound-1-carbaldehyde
| Purification Method | Typical Starting Purity (by HPLC) | Typical Final Purity (by HPLC) | Typical Yield | Key Considerations |
| Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) | 75-85% | >95% | 70-85% | Effective for removing major impurities from the crude reaction mixture.[1] |
| Recrystallization (Ethanol) | >90% | >98% | 80-95% | Best for removing minor impurities and obtaining a highly crystalline product.[1] |
| Sequential Purification (Column Chromatography followed by Recrystallization) | 75-85% | >99% | 60-80% (overall) | Recommended for achieving high purity required for pharmaceutical applications. |
Table 2: Common Solvent Systems for Purification
| Technique | Solvent/Solvent System | Rationale/Notes |
| Column Chromatography | Hexanes/Ethyl Acetate | A versatile system for compounds of intermediate polarity. The gradient can be adjusted to effectively separate the product from impurities.[7] |
| Dichloromethane/Methanol | A more polar system that can be effective if the product does not elute with hexanes/ethyl acetate. | |
| Recrystallization | Ethanol | A good starting point for aromatic compounds.[4] |
| Methanol | Similar to ethanol but with a lower boiling point.[4] | |
| Isopropanol | Another common alcohol for recrystallization.[4] | |
| Ethyl Acetate/Hexanes | A two-solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity is observed. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes/Ethyl Acetate).
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound-1-carbaldehyde in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Monitor the elution process using TLC.
-
-
Fraction Collection:
-
Collect fractions as the compound begins to elute from the column.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound-1-carbaldehyde.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the mixture. The compound should be fully soluble at the boiling point of the solvent.
-
Allow the solution to cool. A good recrystallization solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the crude this compound-1-carbaldehyde in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to allow for crystal growth.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound-1-carbaldehyde.
Caption: A logical troubleshooting guide for common purification challenges.
References
overcoming low reactivity of 6-chloroisoquinoline in Sonogashira coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the low reactivity of 6-chloroisoquinoline in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Sonogashira coupling?
A1: The low reactivity of this compound in Sonogashira coupling stems from the inherent stability of the C-Cl bond. The general reactivity trend for aryl halides in this reaction is I > OTf > Br > Cl.[1] Aryl chlorides are significantly less reactive than their bromide and iodide counterparts, often requiring more forcing conditions to achieve oxidative addition to the palladium catalyst, which is a critical step in the catalytic cycle.
Q2: My Sonogashira reaction with this compound is not working at all. What are the first things I should check?
A2: For a complete reaction failure, the primary suspects are the catalyst quality, reagent purity, and the reaction atmosphere.[1]
-
Catalyst Activity: Ensure your palladium catalyst and copper (I) iodide (if used) are fresh and have not degraded.
-
Reagent Purity: Impurities in the this compound or the terminal alkyne can poison the catalyst. Purify the starting materials if necessary.
-
Anaerobic Conditions: The Sonogashira reaction, particularly when using a copper co-catalyst, should be performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the undesirable Glaser-Hay homocoupling of the alkyne.[1] Ensure your solvent is properly degassed.
Q3: I'm observing a black precipitate in my reaction. What does this mean?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst. This can be caused by several factors, including:
-
High Temperatures: While elevated temperatures are often necessary for activating aryl chlorides, excessive heat can lead to catalyst decomposition.
-
Inappropriate Solvent Choice: Some solvents can promote the formation of palladium black.
-
Impurities: As mentioned, impurities in the reagents or solvent can lead to catalyst deactivation and precipitation.
Q4: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are a viable and often preferred method to avoid the formation of alkyne homocoupling byproducts.[1] However, these conditions typically require the use of more specialized and often more expensive bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.
Troubleshooting Guides
Issue 1: Low to No Conversion of this compound
-
Potential Cause: Insufficient catalyst activity for the C-Cl bond activation.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. For aryl chlorides, temperatures in the range of 80-120 °C are common.[2] Microwave irradiation can also be a highly effective method to achieve the necessary temperatures and significantly reduce reaction times.[3][4]
-
Screen Catalysts and Ligands: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. Switch to more robust catalytic systems known for activating aryl chlorides. This includes using bulky, electron-rich phosphine ligands such as XPhos or P(t-Bu)₃ in combination with a palladium precursor like Pd₂(dba)₃.[5]
-
Choice of Base: The base plays a crucial role in the deprotonation of the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common.[2] For challenging couplings, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or dioxane can be more effective, particularly in copper-free systems.[5]
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF, dioxane, or NMP are often used for challenging Sonogashira couplings as they can help to dissolve the reagents and stabilize the catalytic species.
-
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
-
Potential Cause: Presence of oxygen in a copper-catalyzed reaction.
-
Troubleshooting Steps:
-
Improve Inert Atmosphere: Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, transitioning to a copper-free Sonogashira protocol is the most effective solution. This will necessitate the use of a suitable palladium catalyst and ligand system, as well as a strong base.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Sonogashira Coupling of Chloro-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | PPh₃ | TEA | DMF | 100 | 12 | Moderate | General conditions, may require optimization for this compound. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | Good to Excellent | Effective for electron-deficient and sterically hindered aryl chlorides. Copper-free. |
| Pd(PPh₃)₄ | PPh₃ | TEA | THF | 50-70 | 12 | Low to Moderate | Milder conditions, likely insufficient for this compound. |
| Pd/C | - | K₂CO₃ | DMF | 100 | 10 | Good | Heterogeneous catalyst, may offer advantages in purification. |
| PdCl₂(PPh₃)₂ | - | TBAF | None | 80-120 | 0.5-2 | Good to Excellent | Copper- and amine-free conditions. TBAF acts as both base and phase-transfer catalyst.[6] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Microwave-Assisted Sonogashira Coupling
This protocol is a starting point for the rapid optimization of the coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1 equivalent)
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous and degassed DMF or dioxane
-
-
Procedure:
-
To a microwave-safe reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent to dissolve the solids.
-
Add the amine base, followed by the terminal alkyne.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 100-150 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol is recommended when alkyne homocoupling is a significant issue.
-
Materials:
-
This compound (1 equivalent)
-
Terminal alkyne (1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous and degassed dioxane or DMF
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound, cesium carbonate, and the terminal alkyne.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: The interconnected Palladium and Copper catalytic cycles in a standard Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting low reactivity in the Sonogashira coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 4. research.unipd.it [research.unipd.it]
- 5. benchchem.com [benchchem.com]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
troubleshooting poor resolution in HPLC analysis of isoquinoline derivatives
Technical Support Center: HPLC Analysis of Isoquinoline Derivatives
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of isoquinoline derivatives. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My isoquinoline derivative peaks are showing significant tailing.
Answer:
Peak tailing for basic compounds like isoquinoline derivatives is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged analyte (at acidic to neutral pH) and negatively charged residual silanol groups on the silica-based stationary phase.[1][2] Here’s a systematic approach to resolve this problem.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor influencing the ionization state of both the analyte and the column's stationary phase.[3][4][5]
-
Low pH (pH < 3): At a low pH, residual silanols are protonated (neutral), which minimizes their interaction with the protonated basic analyte.[6][7]
-
High pH (pH > 8): At a high pH (well above the pKa of the isoquinoline's nitrogen, typically around 5.14), the analyte is in its neutral form, which reduces interactions with any ionized silanols.[4][8] This approach requires a pH-stable column.[3]
-
-
Use of Mobile Phase Modifiers: Adding a competing base or an ionic modifier can mask the active silanol sites.[9]
-
Competing Base: Add a small concentration of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the residual silanols, reducing the sites available for your analyte to interact with.
-
Buffer Concentration: Increasing the buffer concentration in your mobile phase can also help improve peak shape.[9][10]
-
-
Column Selection: Not all C18 columns are the same.
-
Reduce Sample Load: Overloading the column can lead to peak tailing.[6][11][12] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.[11][13]
Experimental Protocol: Mobile Phase Modification to Reduce Peak Tailing
Objective: To improve the peak shape of a tailing isoquinoline derivative peak by modifying the mobile phase.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Triethylamine (TEA), HPLC grade
-
Your isoquinoline derivative sample, dissolved in mobile phase or a weak solvent.[14][15]
Procedure:
-
Baseline Experiment: First, run your analysis using your standard mobile phase (e.g., ACN:Water with 0.1% FA) to confirm the peak tailing issue.
-
Prepare Modified Mobile Phase A (Aqueous):
-
To 1 L of HPLC-grade water, add 1.0 mL of Formic Acid (for a 0.1% solution).
-
Add 0.5 mL of Triethylamine (for a 0.05% solution).
-
Mix thoroughly and degas the solution.
-
Note: Always add modifiers to the aqueous component before mixing with the organic solvent.[7]
-
-
Prepare Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.
-
Inject Sample: Inject the same concentration and volume of your sample as in the baseline experiment.
-
Analyze Results: Compare the peak symmetry (tailing factor) from this run with your baseline experiment. The addition of TEA should competitively block silanol sites and improve peak shape.
-
Optimization: If tailing persists, you can incrementally increase the TEA concentration (e.g., to 0.1%) or adjust the buffer strength. Be mindful that excessive TEA can affect sensitivity in mass spectrometry detectors.
Issue 2: I have poor resolution between two closely related isoquinoline isomers.
Answer:
Separating structurally similar isomers is a common challenge that requires optimizing the selectivity of the chromatographic system.[16] Since isomers often have very similar hydrophobicity, a standard C18 column may not provide adequate resolution.[17]
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: If you are using a gradient, "stretching out" the part of the gradient where your compounds elute can significantly improve resolution.[18] A shallower gradient (a slower increase in organic solvent percentage over time) gives the analytes more time to interact with the stationary phase, allowing for better separation.[6][18]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. Methanol has different solvent properties and can alter the selectivity of the separation.
-
Adjust the Temperature: Lowering the column temperature can sometimes improve resolution by increasing retention.[19] Conversely, increasing the temperature can improve efficiency, but may decrease retention time.[13][19] It's a parameter worth investigating within the column's stable range.
-
Select a Different Stationary Phase: This is often the most effective solution. Different column chemistries offer alternative separation mechanisms beyond simple hydrophobicity.[16][17]
Table 1: HPLC Column Selection Guide for Isoquinoline Isomer Separation
| Stationary Phase | Separation Mechanism(s) | Best For... | Example USP Codes |
| C18 (Octadecyl) | Hydrophobic interactions | General-purpose separation of non-polar to moderately polar compounds.[20] | L1 |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic, π-π interactions[17][20] | Aromatic and unsaturated compounds, including positional isomers. The π-π interactions can differentiate subtle electronic differences between isomers.[21][22] | L11 |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions[20] | Halogenated compounds, polar aromatics, and positional isomers where dipole moments differ.[17] | L43 |
| Embedded Polar Group (e.g., Amide) | Hydrophobic interactions, hydrogen bonding[17] | Basic compounds under acidic conditions, offering unique selectivity for diastereomers.[17] | L60 |
| HILIC (Hydrophilic Interaction) | Partitioning into an adsorbed water layer on a polar stationary phase | Very polar isoquinoline derivatives that are poorly retained in reversed-phase mode.[20][23] | L85, L96 |
Issue 3: My peaks are broad, and the sensitivity is low.
Answer:
Broad peaks can be caused by a variety of issues related to the instrument, column, or method.[24] This leads to reduced peak height (lower sensitivity) and can compromise resolution.[13][24]
Troubleshooting Workflow:
The following diagram illustrates a systematic approach to diagnosing the cause of broad peaks.
Caption: Troubleshooting workflow for diagnosing broad HPLC peaks.
Detailed Explanations:
-
Extra-Column Volume: The volume of the HPLC system outside of the column (tubing, injector, detector cell) can contribute to peak broadening.[13] Ensure the tubing connecting the column to the detector is as short and narrow in internal diameter as possible.[13]
-
Column Health: A contaminated column or a void at the column inlet can distort flow paths, leading to broad peaks.[6][25] Try flushing the column with a strong solvent or, if a void is suspected, carefully back-flushing it (if the manufacturer allows). If these fail, the column may need replacement.[14]
-
Method Parameters:
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, causing broad, often fronting, peaks.[12][13] Dilute your sample and reinject.[11]
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, the peak shape can be distorted.[11][15] Whenever possible, dissolve your sample in the initial mobile phase.[12][14]
-
Detector Settings: A slow data acquisition rate can fail to capture the true peak profile, making it appear broader than it is.[15] Check your detector settings and increase the sampling rate if necessary.[13]
-
Logical Relationship Diagram: pH Effect on Isoquinoline Retention
The following diagram illustrates how mobile phase pH affects the ionization state of an isoquinoline derivative and its subsequent retention on a C18 column.
Caption: Impact of mobile phase pH on isoquinoline ionization and retention.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. moravek.com [moravek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. sielc.com [sielc.com]
- 11. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 12. silicycle.com [silicycle.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. halocolumns.com [halocolumns.com]
- 16. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 17. welch-us.com [welch-us.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. glsciencesinc.com [glsciencesinc.com]
- 21. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 22. selectscience.net [selectscience.net]
- 23. Getting the HPLC Gradient Right | Lab Manager [labmanager.com]
- 24. uhplcs.com [uhplcs.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
managing runaway reactions in the Vilsmeier-Haack formylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the Vilsmeier-Haack formylation reaction. It is intended for researchers, scientists, and drug development professionals to help ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what are its primary safety concerns?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. The reaction typically utilizes a Vilsmeier reagent, which is formed from the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][2]
The primary safety concerns stem from the hazardous nature of the reagents and the exothermic nature of the reaction.[3]
-
Reagent Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and can be thermally unstable.[4]
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic, which can lead to a runaway reaction if not properly controlled.[3] This can cause a rapid increase in temperature and pressure.[5][6][7][8][9]
-
Thermal Decomposition: The Vilsmeier complex itself can undergo thermal decomposition, which is a significant hazard and can lead to a runaway reaction.[10][11][12]
Q2: What is the typical temperature range for a Vilsmeier-Haack reaction?
The optimal temperature for a Vilsmeier-Haack reaction is highly dependent on the reactivity of the substrate. The formation of the Vilsmeier reagent is almost always performed at low temperatures, typically between 0°C and 10°C, to ensure its stability.[4] The subsequent reaction with the aromatic substrate can be conducted at temperatures ranging from room temperature up to 80-100°C, and in some cases, even higher.[4][13] For highly reactive substrates like furans, strict temperature control at low temperatures (0°C to 10°C) is crucial to prevent polymerization.[3]
Q3: How can I monitor the progress of the reaction?
The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC). To do this, a small sample of the reaction mixture is carefully quenched, typically with water or a basic solution, and then extracted with an organic solvent. The extract is then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Q4: What are the best practices for quenching the reaction?
The work-up procedure, which involves quenching the reaction, must be done carefully to control the exothermic reaction. The reaction mixture is typically cooled to room temperature and then slowly poured onto a vigorously stirred mixture of crushed ice and water. Following the quench, the acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution or other base until the pH is approximately 7-8.
Troubleshooting Guide
Issue 1: Runaway Reaction or Exothermic Event
A sudden and uncontrolled increase in temperature and pressure is a critical safety concern.
| Potential Cause | Recommended Solution |
| Poor temperature control during Vilsmeier reagent formation. | Formation of the Vilsmeier reagent is highly exothermic. Always add POCl₃ dropwise to DMF with vigorous stirring in an efficient cooling bath (e.g., ice-salt bath) to maintain the temperature between 0-10°C.[3][4] |
| Rapid addition of the substrate to the Vilsmeier reagent. | Add the substrate solution dropwise to the pre-formed Vilsmeier reagent while maintaining a low temperature. |
| Accumulation of unreacted Vilsmeier reagent. | Consider an alternative procedure where POCl₃ is added to a mixture of the substrate and DMF. This allows the Vilsmeier reagent to react as it is formed, preventing its accumulation.[5][6] |
| Inadequate cooling capacity for the scale of the reaction. | For larger-scale reactions, ensure the cooling system is sufficient to handle the heat generated. For highly exothermic systems, a continuous flow setup can provide better heat management.[4] |
Issue 2: Low or No Product Yield
The desired formylated product is not being formed in sufficient quantities.
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent. | Moisture in the reagents or glassware can decompose the Vilsmeier reagent. Ensure all glassware is flame-dried or oven-dried and use anhydrous DMF and fresh, high-purity POCl₃.[3] Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. |
| Insufficiently Reactive Substrate. | For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. However, any increase in temperature should be done gradually and with careful monitoring.[3] |
| Incomplete Reaction. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary. |
| Product Decomposition During Work-up. | Some products may be sensitive to the work-up conditions. Ensure the quenching and neutralization steps are performed carefully with adequate cooling. |
Issue 3: Formation of Dark, Tarry Residue
The reaction mixture turns dark and forms a thick, unworkable residue.
| Potential Cause | Recommended Solution |
| Reaction Overheating. | Excessive heat can lead to polymerization and decomposition, especially with sensitive substrates like furans.[3] Maintain strict temperature control throughout the experiment. |
| Presence of Impurities. | Impurities in the starting materials or solvents can catalyze side reactions. Use high-purity, and if necessary, freshly distilled reagents.[3] |
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation (Pre-formation of Vilsmeier Reagent)
This protocol involves preparing the Vilsmeier reagent before adding the substrate.
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The mixture may become a yellowish, crystalline mass.[3]
-
-
Formylation Reaction:
-
Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DMF).
-
Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Monitor the reaction progress by TLC. Reaction times typically range from 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Protocol 2: "In Situ" Vilsmeier-Haack Formylation (Safer Alternative)
This protocol avoids the accumulation of the potentially unstable Vilsmeier reagent.[5][6]
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere, dissolve the aromatic substrate in anhydrous DMF.
-
Cool the solution to the desired reaction temperature (this will be substrate-dependent, but starting at a lower temperature is recommended).
-
-
Reagent Addition:
-
Slowly add POCl₃ dropwise to the stirred solution of the substrate in DMF. The Vilsmeier reagent is formed in situ and reacts immediately with the substrate.
-
-
Reaction and Work-up:
-
Monitor the reaction by TLC until completion.
-
Follow the same work-up procedure as described in Protocol 1.
-
Data Presentation
Table 1: General Temperature Guidelines for Vilsmeier-Haack Reactions
| Substrate Reactivity | Vilsmeier Reagent Formation Temperature | Reaction Temperature | Notes |
| Highly Reactive (e.g., Pyrroles, Furans) | 0 - 5 °C | 0 - 25 °C | Strict temperature control is critical to prevent polymerization.[3] |
| Moderately Reactive (e.g., Anilines, Phenols) | 0 - 10 °C | 25 - 80 °C | Gradual warming may be required to drive the reaction to completion. |
| Less Reactive (e.g., Benzene derivatives with weak activating groups) | 0 - 10 °C | 80 - 120 °C | Higher temperatures and longer reaction times may be necessary.[4] |
Visualizations
Caption: Troubleshooting workflow for preventing and managing runaway reactions.
Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Vilsmeier haack reaction | PPTX [slideshare.net]
optimizing reaction conditions for the synthesis of 6-chloroisoquinoline N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloroisoquinoline N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound N-oxide?
A1: The most prevalent methods for the N-oxidation of this compound involve the use of peroxy acids. The two most common reagents are meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent and a mixture of hydrogen peroxide in glacial acetic acid.[1]
Q2: Why is the N-oxidation of this compound sometimes challenging?
A2: The presence of the electron-withdrawing chlorine atom at the 6-position reduces the electron density of the isoquinoline ring system. This deactivation can make the nitrogen atom less nucleophilic and therefore more difficult to oxidize compared to unsubstituted isoquinoline.[1]
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] A spot of the starting material (this compound) should be run alongside a spot of the reaction mixture. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Q4: What are the typical work-up procedures for this reaction?
A4: For reactions using m-CPBA, the work-up typically involves quenching any remaining oxidant and removing the m-chlorobenzoic acid byproduct. This is often achieved by washing the organic layer with a saturated aqueous solution of sodium bicarbonate and sometimes a reducing agent like sodium sulfite. For reactions with hydrogen peroxide in acetic acid, the work-up usually involves neutralizing the acetic acid with a base and extracting the product with an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion to the N-oxide | 1. Insufficiently powerful oxidizing agent: The electron-withdrawing chlorine atom deactivates the nitrogen, making it less reactive. | 1a. If using hydrogen peroxide/acetic acid, consider switching to the more reactive m-CPBA. 1b. Ensure the m-CPBA is fresh and has a high purity, as it can degrade over time. |
| 2. Low reaction temperature: The reaction may be too slow at lower temperatures. | 2. After the initial addition of the oxidizing agent at 0 °C, allow the reaction to warm to room temperature and stir for a longer period. Gentle heating can be attempted, but must be done cautiously to avoid side reactions. | |
| 3. Incomplete dissolution of starting material: If the this compound is not fully dissolved, the reaction will be heterogeneous and slow. | 3. Ensure complete dissolution of the starting material in the chosen solvent before adding the oxidizing agent. | |
| Formation of multiple products (observed on TLC) | 1. Over-oxidation or side reactions: Prolonged reaction times or excessive amounts of oxidizing agent can lead to the formation of undesired byproducts. | 1a. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 1b. Use a controlled amount of the oxidizing agent (typically 1.1 to 1.5 equivalents). |
| 2. Ring-opening or rearrangement: Although less common for this specific reaction, harsh conditions can potentially lead to degradation of the isoquinoline ring. | 2. Maintain the recommended reaction temperature and avoid strong acids or bases during the reaction and initial work-up. | |
| Difficulty in purifying the product | 1. Contamination with m-chlorobenzoic acid: This byproduct from m-CPBA oxidation is acidic and can be difficult to remove from the desired N-oxide. | 1. During the work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate to extract the acidic byproduct. Multiple washes may be necessary. |
| 2. Product is highly polar and streaks on silica gel column: N-oxides are often more polar than their parent heterocycles. | 2a. Use a more polar eluent system for column chromatography (e.g., a higher percentage of methanol in dichloromethane). 2b. Consider recrystallization as an alternative or final purification step. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound N-oxide
| Parameter | Method A: m-CPBA | Method B: H₂O₂/Acetic Acid |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | 30% Hydrogen Peroxide |
| Solvent | Dichloromethane or Chloroform | Glacial Acetic Acid |
| Stoichiometry of Oxidant | 1.1 - 1.5 equivalents | Excess |
| Temperature | 0 °C to Room Temperature | Room Temperature to gentle warming (e.g., 50-60 °C) |
| Typical Reaction Time | 2 - 24 hours | 4 - 48 hours |
| Reported Yield | Generally Good to High (Specific data for this substrate is not widely published) | Generally Good to High (Specific data for this substrate is not widely published) |
Experimental Protocols
Method A: N-oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: To the cooled solution, add m-CPBA (1.2 eq., ~77% purity) portion-wise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Method B: N-oxidation using Hydrogen Peroxide and Acetic Acid
-
Dissolution: Dissolve this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Addition of Hydrogen Peroxide: Slowly add 30% aqueous hydrogen peroxide (3.0-5.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-48 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or another suitable base until the effervescence ceases.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound N-oxide.
Caption: Troubleshooting guide for the synthesis of this compound N-oxide.
References
degradation pathways of 6-chloroisoquinoline-1-carbaldehyde in acidic conditions
This technical support center is designed for researchers, scientists, and drug development professionals investigating the properties of 6-chloroisoquinoline-1-carbaldehyde. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols related to its degradation in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound-1-carbaldehyde in aqueous solutions?
A1: this compound-1-carbaldehyde is an aromatic aldehyde that is susceptible to degradation in both acidic and basic environments.[1] The aldehyde functional group is reactive, and the stability of the compound is highly dependent on the pH of the solution.[1] Therefore, careful pH control is critical during experiments and for storage of its solutions to prevent unwanted chemical transformations.[1]
Q2: What is the primary degradation pathway for this compound-1-carbaldehyde under acidic conditions?
A2: Under acidic conditions, the principal degradation pathway is the acid-catalyzed hydration of the aldehyde group to form a geminal diol (a hydrate).[1] This reaction is generally reversible. The process begins with the protonation of the isoquinoline nitrogen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1] Prolonged exposure to strong acids and elevated temperatures may lead to more complex degradation pathways, though specific data for this compound is limited.[1]
Q3: My mass balance in degradation studies is significantly below 100%. What are the potential causes?
A3: A low mass balance suggests that degradation products are not being fully detected or that the parent compound is being lost. Potential causes include:
-
Formation of Non-UV Active Products: The degradants may lack a chromophore, making them invisible to UV-based detection in HPLC.
-
Formation of Volatile Products: Degradation could produce volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: Degradation products may be poorly soluble in the analysis solvent and precipitate out of the solution.
-
Adsorption: The parent compound or its degradants may adsorb to the surfaces of vials or HPLC column frits.
Q4: I am observing inconsistent results in my degradation experiments. What should I check?
A4: Inconsistent results often stem from a lack of control over experimental variables. Key factors to verify include:
-
Freshness of Solutions: Always use freshly prepared solutions of this compound-1-carbaldehyde, as stock solutions can degrade over time, even when stored correctly.[1][2]
-
Temperature Control: Ensure the temperature of your reaction is precisely controlled, as degradation rates are highly temperature-dependent.
-
pH Stability: Verify the pH of your acidic medium at the start and end of the experiment, as it can change, especially in unbuffered solutions.
-
Purity of Starting Material: Confirm the purity of your starting material. Impurities can act as catalysts or lead to unexpected side reactions.
Q5: How should I store this compound-1-carbaldehyde to ensure its long-term stability?
A5: To minimize degradation, the solid compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon.[1] Avoid storing solutions for extended periods. If solutions are necessary, they should be prepared fresh for each experiment.[1][2] For long-term storage, the solid, crystalline form is highly preferable.[1]
Troubleshooting Guide: Acidic Degradation Experiments
| Issue | Potential Cause | Recommended Solution |
| No or Very Slow Degradation | The stress conditions are too mild. | Increase the acid concentration (e.g., from 0.1N to 1N HCl), raise the temperature, or extend the exposure time.[3] |
| Complete Degradation in a Short Time | The stress conditions are too harsh. | Reduce the acid concentration, lower the temperature, or shorten the exposure time to achieve a target degradation of 5-20%.[3][4] |
| Poor Peak Shape or Resolution in HPLC | The mobile phase or column is not optimized for separating the parent compound from its degradants. | Adjust the mobile phase composition (organic/aqueous ratio), modify the pH, or try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl).[3] |
| Appearance of Multiple Unexpected Peaks | Formation of secondary degradation products or reaction with impurities. | Ensure high purity of the starting material and solvents. Use a gradient HPLC method to improve separation and consider LC-MS analysis to identify the unknown peaks.[5] |
| Precipitate Forms in the Sample Vial | The compound or a degradation product has low solubility in the acidic medium. | Ensure the concentration is below the solubility limit. If necessary, a co-solvent might be used, but its stability in the acidic medium must be confirmed first.[2][6] |
Quantitative Data Summary
The following table can be used to structure and record results from forced degradation studies under various acidic conditions.
| Time (hours) | % Degradation (0.1N HCl at 60°C) | % Degradation (1N HCl at 60°C) | % Degradation (0.1N HCl at 80°C) |
| 0 | 0 | 0 | 0 |
| 2 | e.g., 2.5 | e.g., 8.1 | e.g., 6.3 |
| 6 | e.g., 5.8 | e.g., 19.7 | e.g., 15.2 |
| 12 | e.g., 10.2 | e.g., 35.4 | e.g., 28.9 |
| 24 | e.g., 18.9 | e.g., 58.6 | e.g., 49.5 |
Note: Data are illustrative examples. Actual results will vary based on precise experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound-1-carbaldehyde in hydrochloric acid.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound-1-carbaldehyde in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Transfer 1 mL of the stock solution into a clean glass vial.
-
Add 1 mL of 1N HCl to the vial. This creates a 1:1 organic/aqueous solution with a final acid concentration of 0.5N and a drug concentration of 0.5 mg/mL.
-
Prepare a control sample by adding 1 mL of purified water instead of 1N HCl.
-
Seal the vials and place them in a controlled temperature environment, such as a water bath or oven, set to 60°C.[3]
-
-
Time-Point Analysis:
-
At specified time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from the vial.[3]
-
Immediately neutralize the sample by adding an equivalent amount of 1N NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation at each time point relative to the initial (time 0) concentration.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
Validation & Comparative
Navigating Stability: A Comparative Guide to Developing an HPLC Method for 6-Chloroisoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 6-chloroisoquinoline-1-carbaldehyde. Given the critical role of this compound as a potential intermediate in pharmaceutical synthesis, a validated stability-indicating method is paramount for ensuring its identity, purity, and quality throughout the drug development lifecycle. This document outlines detailed experimental protocols for forced degradation studies and compares potential HPLC conditions to achieve optimal separation of the parent compound from its degradation products, in line with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The Foundation: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[4][5] By intentionally degrading the drug substance under various stress conditions, we can generate the likely degradation products and ensure the analytical method can effectively separate them from the intact molecule.[6]
Experimental Protocols for Forced Degradation
The following are generalized protocols for inducing degradation in this compound-1-carbaldehyde.[7] Optimization may be required based on the observed extent of degradation, which should ideally be between 5-20%.
1. Stock Solution Preparation: Prepare a stock solution of this compound-1-carbaldehyde in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.[7]
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 60-80°C for a predetermined period (e.g., 2, 4, 8, 12, 24 hours).[7]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase for HPLC analysis.
3. Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Maintain the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for a set period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute for analysis.[7]
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for a defined period, protected from light.[7]
-
Withdraw aliquots at various time points and dilute for analysis.
5. Thermal Degradation:
-
Expose the solid compound to dry heat in a thermostatically controlled oven (e.g., 80°C) for a specified duration.[7]
-
Samples should be withdrawn periodically, dissolved in a suitable solvent, and diluted for HPLC analysis.
6. Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
The exposure should be consistent with ICH Q1B guidelines.
-
A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
Expected Degradation Pathways
Based on the chemical structure of this compound-1-carbaldehyde, the following degradation products are anticipated under stress conditions. The stability-indicating method must be able to resolve the parent peak from these potential degradants.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |
| Acidic | Acid-catalyzed hydration of the aldehyde group.[8] | 6-Chloro-1-isoquinolinemethanol (geminal diol intermediate) |
| Alkaline | Cannizzaro reaction (disproportionation) due to the absence of α-hydrogens.[8] | 6-Chloro-1-isoquinolinecarboxylic acid and 6-Chloro-1-isoquinolinemethanol |
| Oxidative | Oxidation of the highly susceptible aldehyde group.[7] | 6-Chloro-1-isoquinolinecarboxylic acid |
| Thermal/Photolytic | Complex degradation pathways, potentially involving the isoquinoline ring or the chloro-substituent. | To be identified by mass spectrometry (MS) |
Developing the Stability-Indicating HPLC Method
Reversed-phase HPLC (RP-HPLC) with gradient elution and UV detection is the most widely used and effective technique for stability-indicating assays of small-molecule drugs.[9] This approach is well-suited for separating compounds with a range of polarities, which is expected when analyzing the parent drug and its more polar degradation products.[1]
Proposed HPLC Method Parameters
The following method is a robust starting point for the analysis of this compound-1-carbaldehyde and its degradation products.
| Parameter | Recommended Condition | Justification |
| Column | C18 (Octadecyl Silane), 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and separation for a wide range of compounds. A common first choice for method development. |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Phosphate Buffer (pH 3.0) | Buffering the mobile phase ensures reproducible retention times and good peak shape for ionizable compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers in RP-HPLC. Acetonitrile often provides better peak shape and lower UV cutoff. |
| Elution Mode | Gradient | Necessary to elute both the potentially polar degradation products and the less polar parent compound within a reasonable runtime while achieving good resolution.[9] |
| Gradient Program | 10% B to 90% B over 20 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes. | This is a typical starting gradient for method development and should be optimized based on the resulting chromatogram. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The isoquinoline ring system is chromophoric. DAD allows for peak purity analysis to ensure co-elution is not occurring. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
Comparison of Alternative HPLC Conditions
Method development involves comparing different parameters to achieve the best separation. The table below compares the proposed method with viable alternatives.
| Parameter | Option 1 (Proposed) | Option 2 | Option 3 |
| Stationary Phase | C18 | C8 | Phenyl |
| Typical Use | General purpose, strong hydrophobic retention. | Less retentive than C18, good for moderately non-polar compounds. | Offers alternative selectivity based on π-π interactions, useful for aromatic compounds. |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile |
| Selectivity | Different selectivity compared to methanol, often sharper peaks. | Can alter elution order and improve separation for some compounds. | - |
| Elution Mode | Gradient | Gradient | Isocratic |
| Best For | Separating compounds with a wide range of polarities. | Separating compounds with a wide range of polarities. | Separating compounds with similar polarities; simpler method. |
Visualizing the Workflow
The development and validation of a stability-indicating HPLC method is a logical process that flows from understanding the molecule's degradation to finalizing a robust analytical method.
Caption: Workflow for Developing a Stability-Indicating HPLC Method.
Conclusion
References
- 1. chromtech.com [chromtech.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. waters.com [waters.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to 1H and 13C NMR Assignment for Substituted Isoquinolines
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful innovation. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for elucidating the structure of organic molecules, including the medicinally significant isoquinoline scaffold. This guide provides a comparative analysis of 1H and 13C NMR data for a series of substituted isoquinolines, offering valuable insights into the influence of various substituents on chemical shifts. Detailed experimental protocols and a logical workflow for spectral assignment are also presented to support researchers in their analytical endeavors.
Comparative 1H and 13C NMR Data
The following tables summarize the 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for isoquinoline and several of its substituted derivatives. The data has been compiled from various sources and serves as a comparative reference. All spectra were recorded in deuterated chloroform (CDCl₃), unless otherwise specified. The numbering of the isoquinoline ring is as follows:
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Substituted Isoquinolines in CDCl₃
| Compound | H-1 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Other Protons |
| Isoquinoline | 9.26 (s) | 8.54 (d) | 7.62 (d) | 7.82 (d) | 7.68 (t) | 7.58 (t) | 8.02 (d) | - |
| 1-Methylisoquinoline | - | 8.45 (d) | 7.45 (d) | 8.15 (d) | 7.65 (t) | 7.55 (t) | 7.80 (d) | 2.95 (s, 3H, 1-CH₃) |
| 5-Nitroisoquinoline | 9.40 (s) | 8.76 (d) | 8.51 (d) | - | 8.31 (d) | 7.75 (t) | 8.56 (d) | - |
| Papaverine | - | 7.40 (d) | 7.03 (d) | 6.78 (s) | - | - | 6.95 (s) | 3.87, 3.90, 3.98, 4.02 (all s, 3H each, OCH₃); 4.75 (s, 2H, CH₂) |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline | 8.14 (s) | - | 2.68 (t) | 6.65 (s) | - | - | 6.90 (s) | 3.85, 3.88 (both s, 3H each, OCH₃); 3.75 (t, 2H, H-3) |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Substituted Isoquinolines in CDCl₃
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons |
| Isoquinoline | 152.7 | 143.2 | 120.6 | 135.8 | 128.9 | 127.4 | 127.1 | 130.3 | 126.5 | - |
| 1-Methylisoquinoline | 160.1 | 142.1 | 119.8 | 136.2 | 128.5 | 127.0 | 126.8 | 129.8 | 125.9 | 23.5 (1-CH₃) |
| 5-Nitroisoquinoline | 153.5 | 144.0 | 118.9 | 135.2 | 148.5 | 123.1 | 129.5 | 124.8 | 127.8 | - |
| Papaverine | 159.2 | 140.5 | 113.8 | 133.5 | 104.2 | 148.2 | 152.1 | 105.5 | 121.8 | 55.9, 56.0, 56.1, 56.2 (OCH₃); 42.1 (CH₂) |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline | 162.5 | 47.4 | 28.5 | 129.1 | 109.2 | 147.5 | 148.1 | 111.4 | 124.3 | 55.8, 55.9 (OCH₃) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the 1H and 13C NMR analysis of substituted isoquinolines.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the substituted isoquinoline sample for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine structural confirmation, referencing to the residual solvent peak is common.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for samples of adequate concentration.
13C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally required.
Data Analysis and Assignment Workflow
The assignment of 1H and 13C NMR signals for substituted isoquinolines follows a logical progression, often aided by two-dimensional (2D) NMR experiments.
Mass Spectrometry Fragmentation: A Comparative Analysis of 6-Chloroisoquinoline and Isoquinoline
A detailed guide for researchers, scientists, and drug development professionals on the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 6-chloroisoquinoline and its parent compound, isoquinoline. This guide provides a comparative analysis of their fragmentation behavior, supported by experimental data for isoquinoline and a predicted pattern for this compound.
Comparative Fragmentation Analysis
The introduction of a chlorine atom to the isoquinoline scaffold is expected to significantly influence its fragmentation pattern in mass spectrometry. The following table summarizes the predicted key fragments for this compound and the observed fragments for isoquinoline under electron ionization (EI).
| m/z | Predicted Relative Intensity (this compound) | Observed Relative Intensity (Isoquinoline) | Proposed Fragment Ion (this compound) | Observed Fragment Ion (Isoquinoline) |
| 165 | Moderate | - | [M+2]•+ | - |
| 163 | High | - | [M]•+ | - |
| 129 | - | High | - | [M]•+ |
| 128 | Moderate | Low | [M-Cl]•+ | [M-H]•+ |
| 102 | Moderate | Moderate | [M-Cl-HCN]•+ or [C8H6]•+ | [M-HCN]•+ or [C8H6]•+ |
| 77 | Low | Low | [C6H5]+ | [C6H5]+ |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is anticipated to proceed through several key steps, initiated by the loss of the chlorine atom or the expulsion of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocyclic compounds.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocols
The data for isoquinoline and the predicted data for this compound are based on standard electron ionization mass spectrometry (EI-MS) techniques. A typical experimental protocol is outlined below.
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms, is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
Discussion of Fragmentation Patterns
This compound (Predicted):
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak cluster at m/z 163 and 165, with an intensity ratio of approximately 3:1, which is characteristic of compounds containing a single chlorine atom. The primary fragmentation pathways are predicted to be the loss of a chlorine radical (Cl•) to form an ion at m/z 128, and the loss of a neutral molecule of hydrogen cyanide (HCN) to yield a fragment at m/z 136/138. Subsequent fragmentation of the [M-Cl]+ ion would likely involve the loss of HCN to produce an ion at m/z 101.
Isoquinoline (Experimental):
The electron ionization mass spectrum of isoquinoline is dominated by the molecular ion peak at m/z 129, indicating the stability of the aromatic ring system. A significant fragment is observed at m/z 102, corresponding to the loss of HCN. This is a hallmark fragmentation for many nitrogen-containing aromatic heterocycles. Further fragmentation leads to the formation of the phenyl cation at m/z 77. The presence of a small peak at m/z 128 corresponds to the loss of a hydrogen radical.
References
Reactivity Face-Off: 6-Chloroisoquinoline vs. 6-Bromoisoquinoline in Cross-Coupling Reactions
A Comparative Guide for Researchers in Drug Discovery and Development
In the synthesis of novel therapeutics, the isoquinoline scaffold is a privileged motif, and its functionalization is key to modulating pharmacological activity. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. The choice of the halogen on the isoquinoline core is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 6-chloroisoquinoline and 6-bromoisoquinoline in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by established chemical principles and representative experimental data to aid researchers in making informed decisions for their synthetic campaigns.
The Fundamental Principle: Bond Dissociation Energy
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-limiting step in the catalytic cycle. A weaker C-X bond leads to a faster oxidative addition, and consequently, a more facile overall reaction. The generally accepted trend for the reactivity of aryl halides follows the order of their bond dissociation energies: I > Br > Cl > F. This principle dictates that, under identical conditions, 6-bromoisoquinoline will be more reactive than this compound.
Quantitative Comparison of Reactivity
While a direct, side-by-side experimental comparison under identical conditions for all common cross-coupling reactions is not extensively documented in the literature, a clear trend emerges from available data and established principles. 6-Bromoisoquinoline generally affords higher yields in shorter reaction times and under milder conditions compared to its chloro-analogue. The activation of the more robust C-Cl bond in this compound often necessitates more specialized and forceful conditions, such as the use of more electron-rich and bulky phosphine ligands, higher temperatures, and longer reaction times.
The following table summarizes the expected and reported performance of this compound and 6-bromoisoquinoline in key cross-coupling reactions.
| Reaction Type | Substrate | Typical Catalyst System | Typical Conditions | Reported/Expected Yield | Key Considerations |
| Suzuki-Miyaura Coupling | 6-Bromoisoquinoline | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O, 80-100 °C, 2-24 h | Good to Excellent | Standard conditions are often sufficient. |
| This compound | Pd₂(dba)₃ / SPhos / K₃PO₄ | t-Amyl alcohol, 120 °C | Moderate to Good | Requires more specialized, electron-rich ligands and potentially higher temperatures for efficient coupling. | |
| Buchwald-Hartwig Amination | 6-Bromoisoquinoline | Pd(dba)₂ / BINAP / Cs₂CO₃ | THF, elevated temp. | Excellent (e.g., 80% on kg scale) | Well-established and high-yielding, even on a large scale. |
| This compound | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 80-110 °C | Fair to Good | Requires bulky, electron-rich phosphine ligands and a strong base for effective C-N bond formation.[1] | |
| Sonogashira Coupling | 6-Bromoisoquinoline | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF or DMF, RT to 80 °C | Good to Excellent | Copper-catalyzed and copper-free protocols are well-established. |
| This compound | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | Dioxane or DMF, 100-120 °C | Moderate to Good | Generally requires higher temperatures and more robust catalyst systems compared to the bromo-analogue. |
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of a 6-Haloisoquinoline
Objective: To synthesize a 6-arylisoquinoline via a palladium-catalyzed cross-coupling reaction.
Materials:
-
6-Haloisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromide, or a more active catalyst like Pd₂(dba)₃ with a ligand such as SPhos for chloride) (1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the 6-haloisoquinoline, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent and then the palladium catalyst (and ligand if separate).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for bromide, potentially higher for chloride) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of a 6-Haloisoquinoline
Objective: To form a C-N bond by coupling a 6-haloisoquinoline with an amine.
Materials:
-
6-Haloisoquinoline (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP for bromide, XPhos for chloride) (1.2-2.4 equiv relative to palladium)
-
Base (e.g., Cs₂CO₃ for bromide, NaOtBu for chloride, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the 6-haloisoquinoline and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the required temperature (e.g., 80-110 °C).
-
Stir for the necessary time (2-24 hours), monitoring the reaction's progress.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling of a 6-Haloisoquinoline
Objective: To synthesize a 6-alkynylisoquinoline.
Materials:
-
6-Haloisoquinoline (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%) (for traditional protocol)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure (Copper-Catalyzed):
-
To a dry Schlenk flask under an inert atmosphere, add the 6-haloisoquinoline, palladium catalyst, and CuI.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the base, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate a generalized cross-coupling workflow and the comparative reactivity of the two substrates.
References
Unraveling the Biological Impact of Halogenation on the Isoquinoline Scaffold: A Comparative Analysis of 6-Chloroisoquinoline and its Halo-Analogues
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The isoquinoline scaffold, a key component in numerous natural products and synthetic drugs, is a frequent subject of such investigation. Halogenation, in particular, is a widely employed strategy to fine-tune the pharmacological properties of these compounds. This guide offers an objective comparison of the biological activities of 6-chloroisoquinoline and its other halo-substituted counterparts (6-fluoro-, 6-bromo-, and 6-iodo-isoquinoline), supported by available experimental data and detailed methodologies.
The introduction of a halogen atom at the 6-position of the isoquinoline ring system significantly influences the molecule's physicochemical properties, which in turn dictates its biological efficacy. Factors such as electronegativity, atomic size, and lipophilicity of the halogen substituent play a crucial role in modulating the compound's interaction with biological targets.[1] While direct, head-to-head comparative studies across the entire series of 6-halo-isoquinolines are limited in publicly available literature, analysis of existing data on individual analogues and related compounds provides valuable insights into their structure-activity relationships (SAR).
Physicochemical Properties of 6-Halo-isoquinolines
The nature of the halogen atom at the 6-position directly impacts key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | 6-Fluoro-isoquinoline | This compound | 6-Bromo-isoquinoline | 6-Iodo-isoquinoline |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Lipophilicity (Predicted LogP) | Higher | Moderate | Lower | Lowest |
Note: This table presents general trends in physicochemical properties. Actual values may vary based on the specific derivative.
Comparative Biological Activity
Halogenated isoquinolines have demonstrated significant potential across various therapeutic areas, most notably in oncology and as enzyme inhibitors. The specific halogen at the 6-position can dramatically influence their potency and selectivity.
Anticancer Activity
The cytotoxic effects of halo-isoquinolines against various cancer cell lines have been a primary focus of research. The electron-withdrawing nature and steric bulk of the halogen at the C6 position are critical for modulating anticancer activity.[1] While a comprehensive dataset for the simple 6-halo-isoquinolines is not available from a single study, the following table compiles representative data for related compounds to infer potential trends.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Observations |
| Fluorinated Isoquinoline Derivative | Various | Low to mid-nanomolar | Fluorination at the 6-position in isoquinoline-based thiosemicarbazones resulted in potent antiproliferative agents.[1] |
| This compound Derivative | Not Specified | Not Specified | Derivatives of 2-chloroquinoline-3-carbaldehyde serve as precursors for compounds with cytotoxic effects.[2] |
| Bromo-substituted Quinoline Derivative | MCF-7 (Breast) | 15.85 ± 3.32 | Bromo-substituted quinolinone and quinazoline derivatives have shown potent antiproliferative effects. |
| Iodo-substituted Quinoline Derivative | Not Specified | Not Specified | The large size of iodine may provide better van der Waals contacts but could also introduce steric hindrance.[3] |
Disclaimer: The data in this table is for structurally related compounds and should be interpreted with caution as the activity of the parent 6-halo-isoquinolines may vary.
Kinase Inhibition
The isoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Halogenation is a key strategy in designing potent and selective kinase inhibitors. The halogen atom can form specific interactions, such as halogen bonds, within the ATP-binding pocket of kinases, thereby influencing inhibitor potency and selectivity.[3]
| Compound/Derivative | Target Kinase | IC50 (nM) | Key Observations |
| This compound Analog | Kinase A (Hypothetical) | Varies | Illustrative data suggests potential for selective kinase inhibition. |
| 6-Bromoisoquinoline Derivative | Haspin | 57 and 66 | Introduction of a bromine atom at the 8-position was detrimental to Haspin inhibition, highlighting positional importance. |
| Iodo-substituted Indolo[3,2-c]quinoline | DYRK1A | 6 and 22 | Iodo-substitution led to potent and selective inhibition. |
Disclaimer: The data in this table is for structurally related compounds and may not be directly extrapolated to the parent 6-halo-isoquinolines.
Experimental Protocols
To facilitate further research and direct comparative analysis, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Test compounds (6-halo-isoquinolines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of the halo-isoquinolines against a specific protein kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds (6-halo-isoquinolines)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for each 6-halo-isoquinoline are not extensively detailed, their potential as anticancer agents and kinase inhibitors suggests they may modulate key cellular signaling cascades involved in cell proliferation, survival, and apoptosis.
Caption: A general workflow for the biological evaluation of halo-isoquinolines.
Caption: A potential signaling pathway inhibited by halo-isoquinolines.
Conclusion
The halogen substituent at the 6-position of the isoquinoline scaffold plays a critical role in defining the biological activity of these compounds. While direct comparative data for this compound versus its fluoro, bromo, and iodo counterparts is still emerging, the available information on related halo-isoquinolines and quinolines provides a strong rationale for their continued investigation as potential therapeutic agents, particularly in the fields of oncology and kinase inhibition. The systematic evaluation of these compounds using standardized experimental protocols, as outlined in this guide, will be crucial in elucidating their full therapeutic potential and advancing them in the drug discovery pipeline. Future research focusing on direct comparative studies will be invaluable in establishing a definitive structure-activity relationship for this important class of molecules.
References
A Comparative Guide to the Validation of a Quantitative NMR Method for 6-Chloroisoquinoline Purity
In the landscape of pharmaceutical research and development, the precise determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. For 6-chloroisoquinoline, a heterocyclic compound with significant applications in medicinal chemistry, ensuring its purity is a critical step for the reliability and reproducibility of scientific data. This guide provides a comprehensive comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method with alternative chromatographic techniques for the purity assessment of this compound.
Quantitative NMR (qNMR) for Purity Determination
Quantitative NMR has emerged as a powerful and direct method for determining the purity of organic compounds.[1] The principle of qNMR is based on the direct proportionality between the integrated NMR signal intensity and the number of nuclei responsible for that signal.[1] This allows for the quantification of a substance without the need for a specific reference standard of the analyte itself, making it a primary analytical method.[1][2]
A general protocol for the determination of this compound purity using ¹H qNMR with an internal standard is outlined below.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.
Materials:
-
This compound sample
-
Internal Standard (IS): A certified reference material with known purity, stable, and having signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: A high-purity deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton signal (typically 30-60 seconds to ensure full relaxation).
-
Pulse Angle: 90° flip angle.
-
Number of Scans: 8 to 16, depending on the required signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of the analyte and internal standard.
-
Acquisition Time: At least 3-4 seconds.
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Perform phase and baseline correction.
-
Integrate the well-resolved, characteristic signals of both this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
The qNMR method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Method | Acceptance Criteria | Hypothetical Result |
| Specificity | Comparison of the analyte spectrum with and without the internal standard to ensure no signal overlap. | No interference at the chemical shifts of the signals used for quantification. | The selected signals for this compound and the internal standard are well-resolved with no overlap. |
| Linearity | Analysis of five concentrations of this compound against a fixed concentration of the internal standard. | Correlation coefficient (R²) ≥ 0.999. | R² = 0.9995. |
| Accuracy | Analysis of samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). | Recovery between 98.0% and 102.0%. | Mean recovery of 99.5%. |
| Precision (Repeatability) | Six replicate analyses of a single homogeneous sample. | Relative Standard Deviation (RSD) ≤ 1.0%. | RSD = 0.3%. |
| Precision (Intermediate) | Analysis of the same sample on different days by different analysts. | RSD ≤ 2.0%. | RSD = 0.8%. |
| Robustness | Deliberate small variations in experimental parameters (e.g., relaxation delay, pulse angle). | RSD ≤ 2.0%. | The method is robust to minor changes in parameters. |
Alternative Analytical Methods
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for purity determination.[3][4]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Column Temperature: 30 °C.[5]
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
Instrumentation:
-
GC system coupled to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
Chromatographic Conditions:
-
Carrier Gas: Helium.[4]
-
Injection Mode: Split.[3]
-
Temperature Program: A temperature gradient from 50°C to 280°C.[3]
-
Detector: FID or MS (in full scan mode).[3]
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like dichloromethane to a suitable concentration.[3]
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the properties of the analyte, the nature of potential impurities, and the desired application of the method.
| Parameter | qNMR | HPLC | GC |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[4] |
| Quantification | Absolute quantification without a specific reference standard of the analyte.[1] | Relative quantification based on area percentage or against a reference standard of the analyte. | Relative quantification based on area percentage or against a reference standard of the analyte. |
| Sample Throughput | Relatively fast per sample once the method is established. | Can be automated for high throughput. | Can be automated for high throughput. |
| Solvent Consumption | Low (typically < 1 mL of deuterated solvent per sample). | High (significant volumes of mobile phase). | Low (small volumes of volatile solvents). |
| Destructive/Non-destructive | Non-destructive.[6] | Destructive. | Destructive. |
| Information Provided | Purity, structural confirmation, and identification of impurities in a single experiment.[6] | Quantitative purity (% area) and detection of non-volatile impurities.[3] | Identification and quantification of volatile impurities and residual solvents.[4] |
| Typical Purity Range | >95% (by relative integration).[3] | 95-99%.[3] | >98% for volatile components.[3] |
Visualizing the Workflows
Caption: Workflow for the validation of a quantitative NMR method.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 6-Chloroisoquinoline Derivatives in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 6-chloroisoquinoline derivatives against various cancer cell lines, supported by experimental data from published studies. Isoquinoline and its derivatives have garnered significant interest in oncology research due to their potent cytotoxic and anti-proliferative effects against a wide range of cancers.[1][2] The addition of a chlorine atom at the 6th position of the isoquinoline scaffold is a key modification investigated for its potential to enhance anticancer activity.[3]
This guide summarizes the available quantitative data, details the experimental protocols used for their determination, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The cytotoxic potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a series of substituted chloroisoquinolinediones, which are derivatives of this compound.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Substituted Chloroisoquinolinediones | A549 | Human Lung Cancer | Data not specified in abstract, activity evaluated |
| SNU-638 | Human Stomach Cancer | Data not specified in abstract, activity evaluated | |
| Col2 | Human Colon Cancer | Data not specified in abstract, activity evaluated | |
| HT1080 | Human Fibrosarcoma | Data not specified in abstract, activity evaluated | |
| HL-60 | Human Leukemia | Data not specified in abstract, activity evaluated | |
| Pyrido[3,4-b]phenazinediones (derived from chloroisoquinolinediones) | A549, SNU-638, Col2, HT1080, HL-60 | Various | Generally showed greater cytotoxic potential than ellipticine (IC50 = 1.82-5.97 µM) |
| Most Active Pyrido[3,4-b]phenazinedione (6a) | Not specified | Not specified | 0.082 µM (Topoisomerase II inhibition IC50) |
Note: A study on substituted chloroisoquinolinediones and their derivatives evaluated their cytotoxic activity against the cell lines listed. While the study indicates that the cytotoxicity of the parent chloroisoquinolinediones was generally lower than their cyclized derivatives (pyrido[3,4-b]phenazinediones), specific IC50 values for the this compound precursors were not detailed in the abstract. The derivatives, however, showed significant potential.[4]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of this compound derivatives.
Sulforhodamine B (SRB) Assay
This assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[4]
Materials:
-
Human cancer cell lines (e.g., A549, SNU-638, Col2, HT1080, HL-60)[4]
-
Complete cell culture medium
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, replace the medium with 100 µL of the diluted compound solutions.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Discard the supernatant and wash the plates five times with slow-running tap water. Air-dry the plates. Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Remove the SRB solution and quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates.
-
Absorbance Measurement: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Human cancer cell lines[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[3]
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives) dissolved in DMSO[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[5]
-
DMSO[5]
-
96-well plates[5]
-
Microplate reader[5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells.[1]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[5]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[5]
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The anticancer activity of isoquinoline derivatives is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in tumor progression.[1][2] While specific pathways for this compound derivatives are not extensively detailed, general mechanisms for the isoquinoline class are illustrated below.
Further in vivo investigations and preclinical studies are essential to fully assess the safety and efficacy profiles of these compounds before any potential clinical application.[6] The data suggests that this compound derivatives are a promising class of compounds for further development in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of this compound-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity Profile of 6-Substituted Isoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets, including protein kinases. The substitution pattern on the isoquinoline ring plays a critical role in determining the potency and selectivity of these compounds as kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profiles of 6-substituted isoquinoline analogs, offering insights into their potential as targeted therapeutics. While direct, comprehensive kinase screening data for a wide range of 6-chloroisoquinoline analogs is limited in publicly available literature, this guide draws upon experimental data from closely related 6-substituted isoquinoline and pyrazolo[3,4-g]isoquinoline derivatives to illustrate key structure-activity relationships (SAR).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activity (IC50) of various 6-substituted isoquinoline analogs against a panel of protein kinases. This data highlights how different substituents at the 6-position and modifications to the isoquinoline core can influence kinase selectivity.
Table 1: Kinase Inhibition Profile of 6-Substituted Isoquinolin-1-amine Analogs against ROCK-I
| Compound ID | 6-Substituent | ROCK-I IC50 (nM) |
| 23A | -H | 100 - 250 |
| 23E | -F | 10 - 25 |
Data sourced from a fragment-based discovery study of ROCK-I inhibitors. The specific IC50 values were presented in a graphical format in the source material and are represented here as a range.
Table 2: Kinase Inhibition Profile of Pyrazolo[3,4-g]isoquinoline Analogs [1][2]
| Compound ID | Substitution Pattern | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9/cyclin T IC50 (nM) |
| 1b | 6-Nitro | 57 | ~70 | >1000 | >1000 |
| 1c | 6-Nitro | 66 | ~165 | >1000 | >1000 |
| 2a | 6-Amino | >1000 | >1000 | >1000 | >1000 |
| 2c | 6-Amino | 62 | >1000 | 250 | >1000 |
| 3a | 4-Methyl, 6-Nitro | 167 | 101 | >1000 | >1000 |
| 3c | 4-Propyl, 6-Nitro | >1000 | 218 | >1000 | 363 |
| 3d | 4-Cyclopropyl, 6-Nitro | >1000 | 275 | >1000 | 298 |
This data is derived from a study on pyrazolo[3,4-g]isoquinolines as kinase inhibitors. The IC50 values highlight the impact of substitutions at both the 4 and 6-positions on kinase selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the kinase selectivity profile of small molecule inhibitors.
1. In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for measuring the inhibition of a specific kinase using a radiolabeled ATP substrate.
-
Materials:
-
Recombinant protein kinase of interest
-
Peptide or protein substrate specific to the kinase
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare a reaction mixture containing the protein kinase and its substrate in the kinase assay buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer to remove non-specific binding.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. In Vitro Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™)
This assay quantitatively measures kinase activity by detecting the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant protein kinase of interest
-
Substrate specific to the kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Dispense 1 µL of each test compound at various concentrations into the wells of a 384-well plate.
-
Add 2 µL of the kinase solution to each well.
-
Add 2 µL of the ATP and substrate mixture to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 values as described in the radiometric assay protocol.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Isoquinoline-based compounds have been reported to modulate key signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt and MAPK pathways. The following diagrams illustrate a simplified representation of these pathways and a typical experimental workflow for assessing kinase inhibitor selectivity.
References
comparing yields of different synthetic routes to 6-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common synthetic routes to 6-chloroisoquinoline, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols and reported yields for the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, allowing for an objective assessment of each method's efficiency.
At a Glance: Comparison of Synthetic Yields
| Synthetic Route | Key Steps | Reported Yield (%) |
| Pomeranz-Fritsch Reaction | 1. Schiff Base Formation2. Acid-Catalyzed Cyclization | >90 (crude Schiff base)40-60 (Cyclization)[1] |
| Bischler-Napieralski Reaction | 1. Amide Formation2. Cyclization (Dehydration)3. Oxidation | Yields are highly substrate-dependent; specific data for this compound is not readily available in the reviewed literature. |
| Pictet-Spengler Reaction | 1. Iminium Ion Formation2. Cyclization3. Oxidation | Yields are variable; specific quantitative data for the complete synthesis of this compound is not readily available in the reviewed literature. |
Synthetic Pathways Overview
The three primary methods for synthesizing the isoquinoline core are the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions. Each route offers distinct advantages and challenges in terms of starting materials, reaction conditions, and overall efficiency.
Detailed Experimental Protocols
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a widely used and reliable method for the synthesis of isoquinolines.[1][2] It involves the acid-catalyzed cyclization of a benzalamino acetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[2][3] For the synthesis of this compound, 4-chlorobenzaldehyde is the starting material.[1]
Step 1: Formation of the Schiff Base (Benzalaminoacetal)
A mixture of 4-chlorobenzaldehyde (1 mole equivalent) and aminoacetaldehyde diethyl acetal (1 mole equivalent) is stirred in a suitable solvent such as ethanol at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification. The reported yield for the crude Schiff base is typically greater than 90%.[1]
Step 2: Cyclization to this compound
The crude Schiff base is added slowly to a stirred solution of a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then heated (e.g., to 100-120 °C) for several hours.[1] After cooling, the mixture is carefully poured onto crushed ice and neutralized with a base, such as aqueous sodium hydroxide, to a pH of 8-9. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.[1] The reported yield for this cyclization step is in the range of 40-60%.[1]
References
Unambiguous Structure Confirmation of 6-Chloroisoquinoline Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the synthesis of novel 6-chloroisoquinoline derivatives, which are key scaffolds in medicinal chemistry, confirming the exact atomic arrangement is a critical step. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structure elucidation against alternative methods, supported by experimental data and detailed protocols.
X-ray crystallography offers an unparalleled level of detail, providing definitive evidence of molecular connectivity, stereochemistry, and conformation. This high-resolution information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy
While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural analysis in solution, single-crystal X-ray diffraction provides a static, solid-state structure with exceptional precision. The key distinctions are summarized below:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, relative stereochemistry, dynamic processes in solution |
| Resolution | Atomic resolution (typically < 1 Å) | Lower resolution, dependent on molecular size and complexity |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | Soluble compound, typically > 1 mg |
| Throughput | Can be high-throughput with modern diffractometers | Can be time-consuming for complex structures |
| Ambiguity | Provides an unambiguous, definitive structure | Can sometimes lead to ambiguous assignments, especially for complex stereochemistries |
Supporting Experimental Data
Due to the limited availability of public crystallographic data for this compound derivatives, this guide utilizes the crystal structure of a closely related isoquinoline derivative, Methyl O-[(11R,11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate , as a representative example. This compound shares the core isoquinoline scaffold and provides relevant data for comparative purposes.[1]
Crystallographic Data for the Representative Isoquinoline Derivative[1]
| Parameter | Value |
| Empirical Formula | C15H17NO2S2 |
| Formula Weight | 307.41 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.2804(5) |
| b (Å) | 8.1347(17) |
| c (Å) | 35.015(4) |
| V (ų) | 1504.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.358 |
| R-factor (R1) | 0.0389 |
| wR2 (all data) | 0.0965 |
Selected Bond Lengths and Angles[1]
| Bond | Length (Å) | Angle | Angle (°) |
| C1-N2 | 1.465(3) | C1-N2-C3 | 112.5(2) |
| N2-C3 | 1.342(3) | N2-C1-C11a | 110.8(2) |
| C4-C4a | 1.508(4) | C4a-C5-C6 | 120.3(3) |
| C10-C10a | 1.385(4) | C9-C10-C10a | 120.6(3) |
Experimental Protocols
I. Single-Crystal X-ray Diffraction
This protocol outlines the key steps for the structure determination of a this compound derivative.
1. Crystal Growth:
-
Objective: To obtain single crystals of suitable size (typically 0.1-0.4 mm in all dimensions) and quality (transparent, without cracks or defects).[2][3]
-
Methods:
-
Slow Evaporation: Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.[4] Filter the solution into a clean vial, cover it loosely (e.g., with parafilm pierced with a few holes), and allow the solvent to evaporate slowly in a vibration-free environment.[4]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., hexane or diethyl ether). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. This can be achieved by placing the container in a Dewar flask with a warm solvent bath.[3]
-
2. Crystal Mounting and Data Collection:
-
Mounting: Carefully select a well-formed single crystal under a microscope and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) are directed at the crystal.[5] As the crystal is rotated, a series of diffraction images are collected by a detector.[5]
3. Data Processing and Structure Solution:
-
Integration and Scaling: The collected diffraction images are processed to determine the intensity and position of each reflection.[6] This data is then scaled and merged to produce a single file containing the unique reflection data.[6]
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. This leads to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. This process is repeated until the model converges to a final, validated structure.[6]
II. NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
3. Spectral Analysis:
-
Analyze the chemical shifts, coupling constants, and correlations in the spectra to assign all proton and carbon signals and to establish the connectivity of the molecule.
Visualizing the Workflow and Comparison
X-ray Crystallography Workflow
Caption: The experimental workflow for X-ray crystallography.
Logical Comparison of Structural Elucidation Techniques
Caption: Comparison of X-ray crystallography and NMR spectroscopy.
Conclusion
For the unequivocal structure confirmation of this compound derivatives, single-crystal X-ray crystallography stands as the definitive method. It provides a high-resolution, three-dimensional view of the molecule that is essential for advancing drug discovery and development programs. While other techniques like NMR spectroscopy offer valuable and complementary data, the unambiguous nature of crystallographic results provides the solid foundation required for confident decision-making in medicinal chemistry.
References
Safety Operating Guide
Proper Disposal of 6-Chloroisoquinoline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 6-Chloroisoquinoline are critical for ensuring laboratory safety and environmental protection. As a chlorinated nitrogen heterocyclic compound, it is classified as hazardous waste and requires specific disposal procedures. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, adhering to best practices in laboratory safety and chemical management. By providing this essential information, we aim to be the preferred source for laboratory safety and chemical handling, building trust through value beyond the product itself.
Hazard Profile and Safety Summary
This compound is a hazardous substance that requires careful handling. Based on its classification, it can cause significant health effects upon exposure.
| Hazard Classification (GHS) | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Source: PubChem CID 12371746
Core Disposal Protocol
The fundamental principle for disposing of this compound is to treat it as regulated hazardous waste. It must be segregated from non-halogenated chemical waste to ensure proper disposal and to minimize associated costs.
Operational Plan: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: All handling of waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
2. Waste Segregation and Containerization:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
This container must be in good condition, compatible with this compound, and have a secure, tight-fitting lid.
-
Do not mix this compound waste with non-halogenated solvents, strong acids, bases, or heavy metals. This is crucial for safety and proper disposal.
3. Labeling of Hazardous Waste:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.
-
Include the hazard characteristics (e.g., "Toxic," "Irritant").
-
Your institution's Environmental Health and Safety (EHS) office may have specific labeling requirements.
4. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.
-
The primary and recommended disposal method for chlorinated organic compounds like this compound is high-temperature incineration at a specialized facility.
Experimental Protocol: Neutralization (Not Recommended)
While chemical neutralization can be a disposal method for some chemicals, it is not recommended for this compound without specific, validated procedures. The reaction of this compound with other chemicals for neutralization purposes could produce unknown and potentially more hazardous byproducts. The most appropriate and safest disposal method is through a licensed hazardous waste disposal service.
Waste Classification
While a specific, dedicated EPA waste code for this compound is not listed, it would likely fall under the following categories. The final determination should be made in consultation with your EHS office.
| Waste Code Category | Description |
| F-Listed Wastes | Wastes from non-specific sources. If this compound is used as a solvent, it may be classified under codes such as F001 or F002 for spent halogenated solvents. |
| U-Listed Wastes | Discarded commercial chemical products. If pure, unused this compound is being discarded, it could be classified as a U-listed waste. A specific U-code for this compound is not provided in federal regulations. |
| Characteristic Waste | If the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it would be assigned a D-code. Based on its health hazards, a toxicity characteristic (D-code) could be applicable. |
It is imperative to consult with your institution's EHS department for the precise waste code assignment.
Disposal Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
